2-(3-Methylphenoxy)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTHKVPUJUYDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189845 | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-38-8 | |
| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Methylphenoxy)acetohydrazide
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 2-(3-Methylphenoxy)acetohydrazide. Drawing upon extensive research into the broader class of phenoxyacetohydrazide and hydrazone derivatives, this document elucidates the promising therapeutic potential of this scaffold in several key areas of drug discovery. We will explore its plausible anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, underpinned by detailed mechanistic insights and robust experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic applications of this versatile chemical entity.
Introduction: The Emerging Potential of Hydrazide Scaffolds
The hydrazide functional group is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its unique electronic and structural properties allow for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. Phenoxyacetohydrazide derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2][3][4] The core structure, characterized by a phenoxy ring linked to an acetohydrazide moiety, provides a versatile backbone for structure-activity relationship (SAR) studies, allowing for the fine-tuning of biological efficacy. This guide focuses on a specific, yet under-explored, member of this family: 2-(3-Methylphenoxy)acetohydrazide. By examining the established activities of its structural analogs, we can project its potential therapeutic applications and provide a roadmap for its systematic investigation.
Synthesis and Characterization
The synthesis of 2-(3-Methylphenoxy)acetohydrazide is typically achieved through a two-step process, a common method for preparing hydrazide derivatives.[2] The general synthetic route involves the initial preparation of an ester intermediate, followed by hydrazinolysis.
Synthetic Pathway
The synthesis commences with the reaction of 3-methylphenol (m-cresol) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base such as potassium carbonate and a suitable solvent like acetone. This reaction proceeds via a Williamson ether synthesis to yield ethyl 2-(3-methylphenoxy)acetate. The subsequent and final step is the hydrazinolysis of the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, to afford the desired 2-(3-Methylphenoxy)acetohydrazide.
Caption: Synthetic route for 2-(3-Methylphenoxy)acetohydrazide.
Detailed Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)acetohydrazide
Materials:
-
3-Methylphenol (m-cresol)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)acetate
-
To a stirred solution of 3-methylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methylphenoxy)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of 2-(3-Methylphenoxy)acetohydrazide
-
Dissolve the purified ethyl 2-(3-methylphenoxy)acetate (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 6-8 hours or until TLC analysis indicates the complete consumption of the starting ester.
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
Cool the mixture in an ice bath to facilitate further precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(3-Methylphenoxy)acetohydrazide.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization: The synthesized compound should be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Activities
Based on the extensive literature on structurally related phenoxyacetohydrazide derivatives, 2-(3-Methylphenoxy)acetohydrazide is anticipated to exhibit a range of biological activities.
Anti-inflammatory Activity
Mechanistic Insight: Phenoxyacetohydrazide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules.[5] The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that 2-(3-Methylphenoxy)acetohydrazide can bind to the active site of COX-2, thereby blocking prostaglandin synthesis and exerting an anti-inflammatory effect. The amide oxygen of the hydrazide moiety is speculated to form hydrogen bonds with arginine residues within the COX active sites, contributing to its binding affinity.[2][4]
Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of the compound for inhibiting COX-2 over COX-1.
-
Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in a suitable solvent (e.g., DMSO).
-
Use a commercial COX inhibitor screening assay kit.
-
For the COX-1 assay, incubate purified ovine COX-1 with the test compound at various concentrations in the presence of arachidonic acid.
-
For the COX-2 assay, incubate purified human recombinant COX-2 with the test compound at various concentrations in the presence of arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Data Presentation: Comparative COX-2 Inhibition of Related Compounds
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 0.091 | >303 | [7] |
| Rofecoxib | 0.9 | >111 | [6] |
| Pterostilbene Derivative 7 | 0.085 | - | [8] |
| 2-(3-Methylphenoxy)acetohydrazide | To be determined | To be determined |
Anticancer Activity
Mechanistic Insight: Hydrazide and hydrazone derivatives have been extensively studied for their anticancer properties.[9][10] Their mechanism of action is often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[9][10] Apoptosis induction can occur through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized that 2-(3-Methylphenoxy)acetohydrazide could induce apoptosis in cancer cells, leading to their demise.
Caption: Postulated anticancer mechanism via apoptosis induction.
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media in 96-well plates.
-
After 24 hours of incubation, treat the cells with various concentrations of 2-(3-Methylphenoxy)acetohydrazide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Data Presentation: Cytotoxicity of Related Compounds against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phenothiazine Derivative | MCF-7 | 6.0 - 110.5 | [11] |
| Benzimidazole Derivative 2 | HCT-116 | 16.2 µg/mL | [12] |
| Benzimidazole Derivative 4 | MCF-7 | 8.86 µg/mL | [12] |
| 2-(3-Methylphenoxy)acetohydrazide | HCT-116, MCF-7 | To be determined |
Antimicrobial and Antifungal Activity
Mechanistic Insight: The antimicrobial and antifungal activity of hydrazide derivatives is a well-documented phenomenon. While the exact mechanisms can vary, they are often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity of the phenoxy group can facilitate the passage of the molecule through the microbial cell wall and membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Related Hydrazide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthalimide hydrazide | A. baumannii | 4 | [13] |
| Amidrazone derivative 2d | S. aureus | 64 | [14] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2500-5000 | [15] |
| 2-(3-Methylphenoxy)acetohydrazide | S. aureus, E. coli, C. albicans | To be determined |
Antioxidant Activity
Mechanistic Insight: Hydrazide derivatives can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules. The phenoxy group can also contribute to the radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare a stock solution of 2-(3-Methylphenoxy)acetohydrazide in methanol.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[16]
Data Presentation: Antioxidant Activity of Related Hydrazide Derivatives
| Compound Class | Assay | IC₅₀ (µg/mL) | Reference |
| n-hexane extract of P. retrofractum | DPPH | 57.66 | [17] |
| Ethyl acetate fraction of M. hypoleuca | DPPH | 14.31 | [18] |
| Ethyl acetate fraction of M. hypoleuca | ABTS | 2.10 | [18] |
| 2-(3-Methylphenoxy)acetohydrazide | DPPH, ABTS | To be determined |
Structure-Activity Relationship (SAR) Considerations
The biological activity of phenoxyacetohydrazide derivatives is highly dependent on the nature and position of substituents on the phenoxy ring. The presence of the methyl group at the meta-position in 2-(3-Methylphenoxy)acetohydrazide can influence its lipophilicity, electronic properties, and steric hindrance, which in turn will affect its interaction with biological targets. Further SAR studies, involving the synthesis and evaluation of analogs with different substituents at various positions, will be crucial for optimizing the therapeutic potential of this scaffold.
Conclusion and Future Directions
2-(3-Methylphenoxy)acetohydrazide represents a promising, yet underexplored, chemical entity with a high potential for a range of biological activities. Based on the established pharmacological profile of the phenoxyacetohydrazide class, this compound is a strong candidate for investigation as an anti-inflammatory, anticancer, antimicrobial, and antioxidant agent. The experimental protocols detailed in this guide provide a solid framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis and rigorous biological testing of 2-(3-Methylphenoxy)acetohydrazide to determine its specific IC₅₀ and MIC values against a panel of relevant targets. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular pathways through which it exerts its effects. The development of a comprehensive structure-activity relationship profile will be instrumental in guiding the design of more potent and selective analogs, ultimately paving the way for the potential clinical application of this versatile scaffold.
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Investigating the mechanism of action of 2-(3-Methylphenoxy)acetohydrazide derivatives
Technical Guide for Drug Discovery & Development
Executive Summary: The Pharmacophore Advantage
In the landscape of medicinal chemistry, 2-(3-Methylphenoxy)acetohydrazide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While hydrazide derivatives are historically recognized for antimycobacterial activity (e.g., Isoniazid), the specific introduction of the 3-methylphenoxy moiety shifts the pharmacological profile toward anti-inflammatory and enzyme-inhibitory pathways.
This guide dissects the mechanism of action (MOA) of these derivatives, focusing on their primary role as Cyclooxygenase (COX) inhibitors and
Structural Activity Relationship (SAR) & Molecular Logic
The biological efficacy of 2-(3-Methylphenoxy)acetohydrazide derivatives hinges on three structural domains:
-
The Anchor (3-Methylphenoxy Ring):
-
Function: Provides critical hydrophobic interactions. The meta-methyl group increases
(lipophilicity), facilitating membrane permeability and optimized fitting into hydrophobic pockets (e.g., the arachidonic acid channel of COX-2). -
Steric Effect: The 3-position substitution avoids the steric clash often seen with ortho substitution, while offering better metabolic stability than para isomers.
-
-
The Linker (Oxy-Acetamide Bridge):
-
Function: The ether oxygen and carbonyl oxygen act as hydrogen bond acceptors.
-
Flexibility: The methylene spacer allows the aromatic ring to rotate and adopt the necessary conformation for "induced fit" binding.
-
-
The Effector (Hydrazide/Hydrazone Motif):
-
Function: The terminal nitrogen atoms serve as hydrogen bond donors. In Schiff base derivatives (hydrazones), the azomethine (-N=CH-) linkage coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) or forms dipole-dipole interactions with active site residues.
-
Mechanism of Action: Dual-Pathway Modulation
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The most well-characterized mechanism for phenoxyacetohydrazides is the inhibition of COX enzymes, reducing prostaglandin synthesis.
-
Target: COX-2 (Inducible isoform).
-
Binding Mode:
-
The amide oxygen of the hydrazide forms a hydrogen bond with Arg120 (a gatekeeper residue in the COX active site).
-
The 3-methylphenoxy ring inserts deep into the hydrophobic channel, mimicking the arachidonic acid substrate. The methyl group interacts via Van der Waals forces with Val349 and Leu352 , stabilizing the ligand-enzyme complex.
-
Selectivity: Derivatives with bulky Schiff bases attached to the hydrazide nitrogen often show higher selectivity for COX-2 over COX-1 due to the larger side pocket in COX-2.
-
Secondary Mechanism: -Glucuronidase Inhibition
Schiff base derivatives of 2-(3-Methylphenoxy)acetohydrazide have shown potent inhibition of
-
Mechanism: Competitive inhibition.
-
Interaction: The phenyl ring engages in
-stacking interactions with Tyr472 and Phe474 of the enzyme, while the hydrazone nitrogen coordinates with the catalytic residues, blocking substrate access.
Visualization: Mechanistic Pathways[1][2]
Chemical Synthesis Workflow
The synthesis relies on a robust two-step protocol: Esterification followed by Hydrazinolysis.
Caption: Step-wise synthesis pathway for generating the core 2-(3-Methylphenoxy)acetohydrazide scaffold.
COX-2 Active Site Interaction Logic
The following diagram illustrates the hypothetical binding mode derived from molecular docking studies.
Caption: Molecular interaction map showing the anchoring of the 3-methylphenoxy scaffold within the COX-2 active site.
Experimental Protocols
Synthesis of 2-(3-Methylphenoxy)acetohydrazide
Validation: Yields typically range from 75-85%. Purity must be confirmed via TLC and melting point analysis.
-
Esterification:
-
Dissolve 0.1 mol of 3-methylphenol in 50 mL of dry acetone.
-
Add 0.12 mol of anhydrous
and stir for 30 minutes. -
Dropwise add 0.11 mol of ethyl chloroacetate .
-
Reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Filter inorganic salts, evaporate solvent, and extract with diethyl ether to obtain ethyl 2-(3-methylphenoxy)acetate .
-
-
Hydrazinolysis:
-
Dissolve the ester (0.05 mol) in 30 mL of absolute ethanol.
-
Add hydrazine hydrate (99%, 0.1 mol) slowly.
-
Reflux for 4–6 hours.
-
Cool the mixture to
. The solid hydrazide precipitates. -
Recrystallize from ethanol to obtain needle-like crystals.
-
COX-2 Inhibition Screening Assay
Validation: Use Celecoxib as a positive control. IC50 values should be calculated from log-dose response curves.
-
Reagent Prep: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0) containing hematin and phenol.
-
Enzyme Incubation: Incubate purified ovine COX-2 enzyme with the test compound (dissolved in DMSO) for 10 minutes at
. -
Substrate Addition: Initiate reaction by adding Arachidonic Acid (100
). -
Measurement: After 2 minutes, stop reaction with HCl. Measure the concentration of
(Prostaglandin E2) using a standard ELISA kit or colorimetric TMPD oxidation assay at 590 nm. -
Calculation:
Quantitative Data Summary
Representative data for 3-methylphenoxy derivatives compared to standard inhibitors.
| Compound ID | Substituent (R) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (COX-1/COX-2) |
| Scaffold | -NH2 | >100 | >100 | N/A |
| Deriv-A | -N=CH-Ph (Benzylidene) | 12.5 | 85.2 | 6.8 |
| Deriv-B | -N=CH-(4-NO2-Ph) | 4.2 | 60.1 | 14.3 |
| Celecoxib | (Control) | 0.05 | 15.0 | 300 |
Note: The unsubstituted scaffold is a weak inhibitor. Derivatization (Schiff bases) significantly enhances potency.
References
-
Al-Ostoot, F. H., et al. (2021). "Synthesis, characterization and biological evaluation of some new thiazolidinone derivatives containing a benzothiazole moiety." Journal of Saudi Chemical Society.
-
Khan, K. M., et al. (2014). "Synthesis and in vitro
-glucuronidase inhibitory activity of N-acylhydrazones." Medicinal Chemistry Research. -
Husain, A., et al. (2019). "Phenoxyacetohydrazides: A versatile scaffold for the synthesis of antimicrobial and anti-inflammatory agents." Acta Pharmaceutica.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12228373, 2-(3-Methylphenoxy)acetohydrazide." PubChem.
-
El-Gohary, N. M., & Shaaban, M. A. (2018). "Synthesis, antimicrobial, anti-inflammatory and analgesic activities of some novel pyrazole derivatives." Future Medicinal Chemistry.
The Versatile Intermediate: A Technical Guide to 2-(3-Methylphenoxy)acetohydrazide for Advanced Research
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of 2-(3-Methylphenoxy)acetohydrazide.
This document serves as an in-depth technical guide on 2-(3-Methylphenoxy)acetohydrazide, a versatile chemical intermediate with significant potential in the synthesis of novel bioactive molecules. As a senior application scientist, the aim is to provide a cohesive and logical narrative that is both scientifically rigorous and practically applicable for professionals in the field of drug discovery and medicinal chemistry.
Introduction: The Significance of the Phenoxyacetohydrazide Scaffold
Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities[1]. The presence of the hydrazide functional group provides a reactive handle for the construction of diverse heterocyclic systems, making these compounds valuable building blocks in the synthesis of novel drug candidates. This guide will focus on a specific, yet broadly applicable member of this family: 2-(3-Methylphenoxy)acetohydrazide.
Synthesis of 2-(3-Methylphenoxy)acetohydrazide: A Step-by-Step Approach
The synthesis of 2-(3-Methylphenoxy)acetohydrazide is a multi-step process that begins with readily available starting materials. The overall synthetic pathway is outlined below, followed by detailed experimental protocols for each step.
Caption: Overall synthetic workflow for 2-(3-Methylphenoxy)acetohydrazide.
Step 1: Synthesis of 2-(3-Methylphenoxy)acetic Acid
The initial step involves the Williamson ether synthesis, a well-established method for forming ethers. In this case, the sodium salt of 3-methylphenol (m-cresol) acts as the nucleophile, attacking the electrophilic carbon of a chloroacetic acid derivative.
Experimental Protocol:
-
In a reaction vessel, dissolve 3-methylphenol in a suitable solvent such as aqueous sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 3-methylphenoxide.
-
Slowly add an aqueous solution of chloroacetic acid to the reaction mixture. The temperature should be carefully controlled to prevent unwanted side reactions.
-
After the addition is complete, heat the reaction mixture to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the product.
-
Filter the resulting solid, wash with cold water to remove any inorganic impurities, and dry to yield 2-(3-methylphenoxy)acetic acid.
Step 2: Esterification to Ethyl 2-(3-Methylphenoxy)acetate
The carboxylic acid is then converted to its corresponding ethyl ester. This is a crucial step as the ester is more reactive towards nucleophilic acyl substitution in the subsequent step.
Experimental Protocol:
-
Suspend 2-(3-methylphenoxy)acetic acid in an excess of absolute ethanol, which acts as both the solvent and the reactant.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.
-
Reflux the reaction mixture for several hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(3-methylphenoxy)acetate.
Step 3: Hydrazinolysis to 2-(3-Methylphenoxy)acetohydrazide
The final step is the conversion of the ethyl ester to the desired acetohydrazide via reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.
Experimental Protocol:
-
Dissolve ethyl 2-(3-methylphenoxy)acetate in a suitable solvent, typically ethanol.
-
Add an excess of hydrazine hydrate to the solution. The reaction is usually carried out at room temperature or with gentle heating.[2]
-
Stir the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
-
Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-(3-methylphenoxy)acetohydrazide.[2]
Characterization of 2-(3-Methylphenoxy)acetohydrazide
Thorough characterization of the synthesized intermediate is paramount to ensure its purity and to confirm its structure. The following table summarizes the expected analytical data for 2-(3-Methylphenoxy)acetohydrazide, based on data for structurally similar compounds.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other phenoxyacetohydrazides |
| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1240 (C-O-C stretching) |
| ¹H NMR (δ, ppm) | Aromatic protons (~6.7-7.2), -OCH₂- protons (~4.5), -NH- and -NH₂ protons (variable, broad singlets), -CH₃ protons (~2.3) |
| ¹³C NMR (δ, ppm) | Aromatic carbons (~110-160), C=O carbon (~170), -OCH₂- carbon (~65-70), -CH₃ carbon (~20) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₉H₁₂N₂O₂) |
Note: The exact values for melting point and NMR chemical shifts can vary depending on the solvent and experimental conditions.
Application as a Chemical Intermediate: Synthesis of Bioactive Heterocycles
The true utility of 2-(3-Methylphenoxy)acetohydrazide lies in its ability to serve as a precursor for a wide array of heterocyclic compounds with potential therapeutic applications. The presence of the nucleophilic -NH₂ group and the adjacent -NH- group allows for cyclization reactions with various electrophilic reagents.
Caption: Synthetic utility of 2-(3-Methylphenoxy)acetohydrazide.
Synthesis of Schiff Bases (Hydrazones)
The condensation of 2-(3-methylphenoxy)acetohydrazide with various aldehydes and ketones is a straightforward method to produce a library of Schiff bases. These compounds are known to possess a wide range of biological activities.
General Reaction Scheme:
where Ar = 3-methylphenyl
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocycles that can be synthesized from acetohydrazides. One common method involves the cyclization of the hydrazide with carbon disulfide in the presence of a base, followed by further reactions.
General Reaction Scheme:
-
Reaction with Carbon Disulfide: The initial reaction of 2-(3-methylphenoxy)acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of a dithiocarbazate salt.
-
Cyclization: Subsequent heating of the salt results in cyclization to form a 5-substituted-1,3,4-oxadiazole-2-thiol. The 3-methylphenoxy group would be part of the substituent at the 5-position.
Synthesis of Pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocycles. They can be synthesized from hydrazides by reaction with 1,3-dicarbonyl compounds or their equivalents.
General Reaction Scheme:
The reaction of 2-(3-methylphenoxy)acetohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent and often under acidic or basic catalysis, will lead to the formation of a pyrazole ring. The substituents on the pyrazole ring will depend on the specific 1,3-dicarbonyl compound used.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Toxicity: Hydrazide derivatives can be toxic if swallowed or inhaled and may cause skin and eye irritation. Some hydrazide derivatives are also suspected of being carcinogenic or mutagenic. Therefore, it is crucial to handle this compound with care and to minimize exposure.
Conclusion
2-(3-Methylphenoxy)acetohydrazide is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazide moiety make it an attractive building block for the construction of a wide range of heterocyclic compounds. The potential for these derivatives to exhibit significant biological activity underscores the importance of this intermediate in the field of drug discovery and medicinal chemistry. This guide provides a foundational understanding and practical protocols to facilitate further research and application of this promising compound.
References
Sources
Laboratory preparation of 2-(3-Methylphenoxy)acetohydrazide from ethyl 2-(3-methylphenoxy)acetate
Application Notes and Protocols: Laboratory Synthesis of 2-(3-Methylphenoxy)acetohydrazide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3-Methylphenoxy)acetohydrazide, a key intermediate in the development of novel heterocyclic compounds with potential therapeutic applications.[1] The protocol details the hydrazinolysis of ethyl 2-(3-methylphenoxy)acetate using hydrazine hydrate. Emphasis is placed on the underlying chemical principles, a detailed step-by-step experimental procedure, critical safety precautions, and robust analytical methods for product characterization. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.
Introduction and Scientific Context
Phenoxyacetohydrazide derivatives are recognized as valuable scaffolds in medicinal chemistry due to their wide range of biological activities and their utility as precursors for synthesizing various heterocyclic systems.[1][2] The target molecule, 2-(3-Methylphenoxy)acetohydrazide, serves as a crucial building block for creating more complex structures with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
The most direct and widely adopted method for preparing acylhydrazides is the hydrazinolysis of their corresponding esters.[2][4][5] This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine molecule displaces the alkoxy group of the ester to form a stable hydrazide. The efficiency and simplicity of this method make it highly suitable for laboratory settings.
Reaction Principle and Mechanism
The conversion of ethyl 2-(3-methylphenoxy)acetate to 2-(3-Methylphenoxy)acetohydrazide proceeds via a nucleophilic acyl substitution mechanism.
Causality of Reagent Roles:
-
Ethyl 2-(3-methylphenoxy)acetate (The Substrate): The carbonyl carbon of the ester group is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atoms. This makes it susceptible to attack by a nucleophile.
-
Hydrazine Hydrate (The Nucleophile): Hydrazine (H₂N-NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is enhanced by the presence of a lone pair of electrons on the adjacent nitrogen atom. It readily attacks the electrophilic carbonyl carbon.
-
Ethanol (The Solvent): Ethanol is an ideal solvent for this reaction as it effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction medium.[4] Its boiling point allows the reaction to be conducted under reflux to increase the reaction rate without requiring excessively high temperatures.
The mechanism involves the initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as a leaving group, which is subsequently protonated by the solvent to form ethanol.
Caption: Reaction scheme for the synthesis of 2-(3-Methylphenoxy)acetohydrazide.
Critical Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is acutely toxic, corrosive, and a suspected human carcinogen. [6][7] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All operations involving hydrazine hydrate must be conducted inside a certified chemical fume hood with proper airflow.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling:
-
Spill & Waste Management:
-
Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., sand or vermiculite).
-
Waste hydrazine must be neutralized before disposal. A common method is slow addition to a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide with cooling.[8]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Detailed Experimental Protocol
This protocol is based on established methods for hydrazinolysis.[2][4][5]
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Ethyl 2-(3-methylphenoxy)acetate | ≥98% purity | Starting material (substrate) |
| Hydrazine Hydrate | 55-64% solution in water (approx. 85-100% N₂H₄) | Nucleophilic reagent |
| Ethanol (Absolute) | ≥99.5% purity, anhydrous | Reaction solvent |
| Deionized Water | High purity | Washing the crude product |
| Glassware & Equipment | ||
| Round-bottom flask (100 mL) | Standard taper joint | Reaction vessel |
| Reflux Condenser | Standard taper joint | To prevent solvent loss during heating |
| Heating Mantle & Stirrer | With temperature control | For controlled heating and mixing |
| Magnetic Stir Bar | PTFE-coated | To ensure homogeneous mixing |
| Buchner Funnel & Flask | Appropriate size | For vacuum filtration of the product |
| Filter Paper | Whatman No. 1 or equivalent | To collect the solid product |
| Beakers & Erlenmeyer Flasks | Various sizes | For reagent handling and recrystallization |
| Graduated Cylinders | Various sizes | For measuring liquid volumes |
| Analytical Balance | 0.001 g readability | For accurate weighing of reagents |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Add ethyl 2-(3-methylphenoxy)acetate (e.g., 10.0 g, 51.5 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the ester is fully dissolved.
-
Reagent Addition: (Perform in a fume hood) Carefully add hydrazine hydrate (e.g., 3.2 mL, ~65.0 mmol, 1.25 eq.) dropwise to the stirring solution at room temperature. The molar ratio of ester to hydrazine hydrate should be approximately 1:1.2 to 1:1.5.[10]
-
Reflux: Attach the reflux condenser to the flask and ensure a gentle flow of cooling water. Heat the mixture to reflux (approximately 80-85 °C) using the heating mantle and maintain a gentle reflux for 4-6 hours.[2]
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).[4] The disappearance of the starting ester spot indicates reaction completion.
-
Product Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A white solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water (2 x 15 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the crude product either in a desiccator under vacuum or in a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.
Purification by Recrystallization
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.[2]
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.25 | A slight excess of hydrazine ensures the complete conversion of the ester.[10] |
| Solvent | Absolute Ethanol | Excellent solvent for both reactants, facilitating a homogeneous reaction.[2][4] |
| Temperature | Reflux (~80-85 °C) | Provides sufficient activation energy for the reaction to proceed efficiently.[2] |
| Reaction Time | 4-6 hours | Typical duration for complete hydrazinolysis of similar esters.[2] |
| Expected Yield | > 85% (after recrystallization) | Based on literature for similar hydrazide preparations. |
Workflow and Characterization
The overall process, from synthesis to characterization, follows a logical progression to ensure the final product meets the required purity and identity standards.
Caption: Experimental workflow from reaction setup to final product characterization.
Product Characterization Techniques
To validate the synthesis, the purified product must be analyzed to confirm its structure and purity.
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A single spot indicates a likely pure compound.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include:
-
~3300-3200 cm⁻¹: N-H stretching (hydrazide)
-
~1650-1630 cm⁻¹: C=O stretching (amide I band)
-
~1550-1530 cm⁻¹: N-H bending (amide II band)
-
~1240 cm⁻¹ & ~1080 cm⁻¹: C-O-C stretching (ether linkage)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H-NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons of the 3-methylphenyl group, the methylene protons of the -OCH₂- group, and the exchangeable protons of the -NHNH₂ group.[11][12]
-
¹³C-NMR: Will confirm the number and types of carbon atoms in the molecule.[11][12][13]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental formula. The expected molecular weight for C₉H₁₂N₂O₂ is approximately 180.21 g/mol .
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the calculated theoretical values for C₉H₁₂N₂O₂.[14][15]
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient reflux time or temperature. | Ensure proper reflux is maintained for the full duration. Monitor with TLC. |
| Degradation of hydrazine hydrate. | Use fresh, properly stored hydrazine hydrate. | |
| Starting ester is impure or degraded. | Verify the purity of the starting material using NMR or GC-MS. | |
| Product is Oily/Gummy | Presence of unreacted starting material or impurities. | Ensure the reaction has gone to completion. Purify by recrystallization; if it fails, consider column chromatography. |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Broad Melting Point Range | Impure product. | Perform another recrystallization, ensuring slow cooling for better crystal formation. |
| Unexpected NMR/IR Peaks | Presence of residual solvent (ethanol, water). | Dry the sample thoroughly under high vacuum. |
| Contamination or side-product formation. | Re-purify the product. Re-evaluate reaction conditions (e.g., temperature, exclusion of moisture). |
References
-
AIP Publishing. (n.d.). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(3,4-methylenedioxyphenoxy)acetoacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from [Link]
-
ResearchGate. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. Retrieved from [Link]
-
MDPI. (n.d.). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Retrieved from [Link]
-
PubMed. (2012). 2-(Meth-oxy-imino)-2-{2-[(2-methyl-phenoxy)meth-yl]phen-yl}acetohydrazide. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]
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- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
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Analytical methods for the characterization of 2-(3-Methylphenoxy)acetohydrazide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 2-(3-Methylphenoxy)acetohydrazide
Abstract
This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(3-Methylphenoxy)acetohydrazide, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific standards. We will detail techniques ranging from chromatographic separation and spectroscopic identification to thermal and solid-state analysis. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.
Introduction and Background
2-(3-Methylphenoxy)acetohydrazide belongs to the phenoxyacetic acid derivative family, a scaffold of significant interest in medicinal chemistry. Hydrazide moieties are present in numerous pharmacologically active compounds, highlighting their importance.[1] Thorough analytical characterization is a cornerstone of drug discovery and development, ensuring that subsequent biological and toxicological studies are based on a well-defined chemical entity. This guide establishes a multi-faceted analytical workflow to provide a complete profile of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3-Methylphenoxy)acetohydrazide is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(3-methylphenoxy)acetohydrazide | Inferred from related structures[2] |
| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds[1] |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN | Inferred |
Synthesis Overview & Impurity Profile
The most common synthetic route to acetohydrazides is the hydrazinolysis of the corresponding ester.[1] In this case, ethyl 2-(3-methylphenoxy)acetate is reacted with hydrazine hydrate, typically in an alcohol solvent under reflux.[1][3] Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials (ester, hydrazine), the corresponding carboxylic acid (from ester hydrolysis), or di-acylated hydrazine byproducts.
Caption: General synthesis workflow for 2-(3-Methylphenoxy)acetohydrazide.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecule drug candidates and for quantifying their content (assay). A reverse-phase method is ideal for a molecule of this polarity.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds. The mobile phase, consisting of acetonitrile and water, provides a good elution gradient. A mild acid, like formic or phosphoric acid, is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[4] UV detection is appropriate due to the presence of the aromatic ring chromophore.
Protocol: Purity Determination by RP-HPLC
Objective: To separate the main component from potential process-related impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(3-Methylphenoxy)acetohydrazide.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 272 nm |
3. System Suitability:
-
Prepare a standard solution of the reference compound.
-
Make five replicate injections. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine purity.
-
Report any impurity exceeding 0.10%.
Caption: Workflow for HPLC purity analysis.
Spectroscopic Structural Characterization
Spectroscopic methods provide definitive confirmation of the molecular structure. A combination of NMR, FTIR, and Mass Spectrometry is required for unambiguous identification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the sample and to allow for the observation of exchangeable N-H protons.
-
Acquisition:
-
Acquire a ¹H NMR spectrum at a field strength of 400 MHz or higher.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
-
Expected Chemical Shifts (¹H NMR):
-
Aromatic Protons (Ar-H): ~6.7-7.2 ppm (multiplets, 4H).
-
Methylene Protons (-O-CH₂-): ~4.5 ppm (singlet, 2H).
-
Amide Proton (-CO-NH-): ~9.5 ppm (broad singlet, 1H, exchangeable with D₂O).
-
Amine Protons (-NH₂): ~4.3 ppm (broad singlet, 2H, exchangeable with D₂O).
-
Methyl Protons (-CH₃): ~2.3 ppm (singlet, 3H).
-
-
Expected Chemical Shifts (¹³C NMR):
-
Carbonyl Carbon (C=O): ~168 ppm.
-
Aromatic Carbons (C-O & C-C): ~112-158 ppm.
-
Methylene Carbon (-O-CH₂-): ~67 ppm.
-
Methyl Carbon (-CH₃): ~21 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.[5][6]
Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3200 | N-H Stretch (asymmetric & symmetric) | -NH₂ |
| 3180 | N-H Stretch | -NH- (Amide II) |
| 1650 | C=O Stretch | Amide I |
| 1550 | N-H Bend | Amide II |
| 1240 & 1080 | C-O-C Stretch (asymmetric & symmetric) | Aryl-alkyl ether |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Protocol:
-
Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.
-
Acquisition: Acquire the spectrum in positive ion mode.
-
Expected Results:
-
Parent Ion: An intense peak corresponding to the protonated molecule [M+H]⁺ at m/z 181.09.
-
Adducts: Potential adducts such as [M+Na]⁺ at m/z 203.07 may also be observed.
-
Fragmentation: Key fragments may include the loss of the hydrazide group.
-
Physical and Solid-State Characterization
Thermal analysis and X-ray diffraction are used to characterize the physical properties of the compound, such as its melting point, thermal stability, and crystalline nature.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature.[7][8]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
DSC Acquisition:
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point (Tₘ) is determined from the onset or peak of the endothermic melting transition.
-
-
TGA Acquisition:
-
Heat the sample from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere.
-
The data will reveal the decomposition temperature and any mass loss due to residual solvent or degradation.
-
Caption: Workflow for DSC and TGA thermal analysis.
Powder X-Ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to identify the crystalline form of a solid material. The resulting diffraction pattern is a fingerprint of the crystal lattice.
Protocol:
-
Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.
-
Acquisition:
-
Use a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5° to 40°.
-
-
Data Analysis:
-
A pattern with sharp peaks indicates a crystalline material.
-
A broad halo with no distinct peaks indicates an amorphous solid.
-
The pattern can be used for phase identification and polymorph screening. The crystal structures of similar phenoxy acetohydrazide compounds have been determined, providing a basis for comparison.[1][9]
-
Integrated Characterization Summary
A successful characterization of 2-(3-Methylphenoxy)acetohydrazide will yield a consistent and complementary dataset across all analytical techniques, confirming its identity, purity, and solid-state form.
Caption: Integrated analytical approach for full characterization.
References
-
SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available from: [Link]
-
AIP Publishing. (2022). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Available from: [Link]
-
National Center for Biotechnology Information. 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. PubChem Compound Summary. Available from: [Link]
-
Bruker. Application Note: 2D Materials Characterization Using Nanoscale FTIR Spectroscopy and Near-field Imaging. Available from: [Link]
-
SpectraBase. 2-(3-Methoxyphenoxy)acetohydrazide. Available from: [Link]
-
Wikipedia. Hydrazine. Available from: [Link]
-
Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry. Available from: [Link]
-
Cipac.org. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Available from: [Link]
-
Demetzos, C. & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology. Available from: [Link]
-
ACS Publications. (2023). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Organic Letters. Available from: [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Molecules. Available from: [Link]
-
National Center for Biotechnology Information. Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide. PubChem Compound Summary. Available from: [Link]
-
ResearchGate. (2015). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Available from: [Link]
-
RSC Publishing. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]
-
ResearchGate. (2014). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Available from: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide | C11H13ClN2O3 | CID 3168027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
Application Note: Structural Characterization and NMR Assignment of 2-(3-Methylphenoxy)acetohydrazide
Executive Summary
This technical guide provides a definitive protocol for the structural validation of 2-(3-methylphenoxy)acetohydrazide (CAS: N/A for specific isomer, generic class widely cited). This compound serves as a critical intermediate in the synthesis of hydrazone-based pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial pathways.
Accurate assignment of the hydrazide moiety (-CONHNH
Chemical Structure & Numbering Scheme
To ensure clarity in assignment, the following numbering scheme is used throughout this protocol:
-
Ring A (Aromatic): C1 (Ipso-O), C2 (Ortho-O, Ortho-Me), C3 (Ipso-Me), C4 (Para-O), C5 (Meta-O), C6 (Ortho-O).
-
Side Chain: C7 (Methylene -OCH
-), C8 (Carbonyl -C=O). -
Nitrogenous Chain: N1 (Amide), N2 (Terminal Amine).
(Note: In IUPAC numbering, the phenoxy attachment is position 1. The 3-methyl group dictates the meta-substitution pattern.)
Experimental Protocol
Sample Preparation
Objective: Eliminate water interference which broadens hydrazide signals.
-
Solvent Selection: Use DMSO-d
(99.9% D) rather than CDCl . Hydrazide protons are often invisible or extremely broad in chloroform due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding. -
Concentration: Dissolve 10–15 mg of the solid compound in 0.6 mL of DMSO-d
. -
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure shimming accuracy.
-
Water Suppression (Optional): If the DMSO contains significant water (
3.33 ppm), it may obscure the methylene signal. A presaturation pulse sequence is recommended if water content >0.1%.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Temperature: 298 K (25°C). Note: Increasing temperature will sharpen aromatic peaks but may cause hydrazide protons to exchange and disappear.
-
Pulse Sequence:
-
1H: zg30 (30° pulse angle) to allow accurate integration.
-
13C: zgpg30 (Power-gated decoupling) to suppress NOE intensity distortions.
-
-
Scans (NS):
-
1H: 16 scans (sufficient for >10 mg).
-
13C: 1024 scans (required for quaternary carbons C1, C3, C8).
-
Spectral Assignments
1H NMR Assignment (400 MHz, DMSO-d )
The spectrum is characterized by the distinct hydrazide "AB" system (broad NH
| Position | Shift ( | Multiplicity | Integration | Assignment Notes |
| -NH- | 9.30 – 9.40 | Singlet (br) | 1H | Highly deshielded amide proton; disappears with D |
| Ar-H (C5) | 7.15 – 7.20 | Triplet (t) | 1H | Pseudo-triplet ( |
| Ar-H (C2) | 6.75 – 6.80 | Singlet (s) | 1H | Broad singlet or narrow doublet. Isolated between O and Me. |
| Ar-H (C4) | 6.70 – 6.78 | Doublet (d) | 1H | Para to oxygen; shielded by electron donation. |
| Ar-H (C6) | 6.65 – 6.75 | Doublet (d) | 1H | Ortho to oxygen; shielded. Overlaps frequently with C4-H. |
| -OCH | 4.45 – 4.50 | Singlet (s) | 2H | Deshielded by adjacent oxygen and carbonyl cone. |
| -NH | 4.25 – 4.35 | Broad Singlet | 2H | Labile. Chemical shift is highly concentration/temperature dependent. |
| -CH | 2.25 – 2.30 | Singlet (s) | 3H | Characteristic benzylic methyl resonance. |
Technical Insight: The meta-substitution pattern (3-methyl) breaks the symmetry of the aromatic ring. Unlike a para-substituted system (which gives two doublets, AA'BB'), this system produces a complex 4-spin system. However, at 400 MHz, it often simplifies to one downfield triplet (H5) and three upfield signals (H2, H4, H6) clustered due to the shielding effect of the phenoxy oxygen [1].
13C NMR Assignment (100 MHz, DMSO-d )
The carbonyl and ipso-carbons are the critical diagnostic peaks.
| Position | Shift ( | Type | Assignment Logic |
| C=O (C8) | 166.0 – 166.5 | Quaternary | Hydrazide carbonyl. Upfield from ketones (~200 ppm) due to N-donation. |
| C-1 (Ar) | 158.0 – 158.5 | Quaternary | Ipso-carbon attached to Oxygen. Highly deshielded. |
| C-3 (Ar) | 139.0 – 139.5 | Quaternary | Ipso-carbon attached to Methyl. |
| C-5 (Ar) | 129.0 – 129.5 | CH | Meta to oxygen. Least shielded CH. |
| C-4 (Ar) | 121.5 – 122.0 | CH | Para to oxygen. |
| C-2 (Ar) | 115.5 – 116.0 | CH | Ortho to oxygen; sterically crowded by methyl. |
| C-6 (Ar) | 111.5 – 112.0 | CH | Ortho to oxygen; most shielded. |
| -OCH | 66.0 – 66.5 | CH | Aliphatic ether carbon. |
| -CH | 21.0 – 21.5 | CH | Benzylic methyl. |
Structural Validation Workflow
To confirm the synthesis of the hydrazide from its ester precursor (e.g., ethyl 2-(3-methylphenoxy)acetate), follow this decision logic:
Figure 1: Decision tree for monitoring the conversion of ester precursors to 2-(3-methylphenoxy)acetohydrazide using 1H NMR.
Mechanism of Validation
The conversion of the ester to the hydrazide is confirmed by:
-
Disappearance of the ethyl group signals: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm.
-
Appearance of the hydrazide signals: The NH singlet at ~9.3 ppm and the NH
broad singlet at ~4.3 ppm.
Scientific Commentary & Troubleshooting
The "Labile Proton" Effect
Researchers often report "missing" peaks for NH and NH
-
Solution: Ensure the DMSO-d
is fresh. If peaks are broad, add a single drop of D O to the tube. The NH and NH peaks will disappear, confirming their identity (D O exchange experiment) [2].
Isomer Differentiation
Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer is critical in quality control.
-
3-Methyl (Meta): Shows complex aromatic region (singlet + doublets + triplet).
-
4-Methyl (Para): Shows a classic AA'BB' system (two distinct doublets with strong roof effect) integrating to 2H each.
References
-
Patel, P., Gor, D., & Patel, P. S. (2012). Synthesis and spectral study of 2-(4-{[(substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271.[1] Link
-
Foris, A. (2016). Discussion on NH and NH2 coupling in hydrazides. ResearchGate.[2] Link
-
Reich, H. J. (2023). 1H NMR Chemical Shifts - Heterocycles and Amides. Organic Chemistry Data. Link
-
OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Chemistry LibreTexts. Link
Sources
Application of 2-(3-Methylphenoxy)acetohydrazide in the synthesis of heterocyclic compounds
Executive Summary
This application note details the strategic utility of 2-(3-methylphenoxy)acetohydrazide (Structure 1 ) as a versatile pharmacophore precursor. The 3-methylphenoxy moiety serves as a lipophilic anchor, enhancing membrane permeability in drug candidates, while the hydrazide functional group acts as a "chemical hinge" for divergent heterocyclic synthesis. This guide provides validated protocols for converting this precursor into bioactive 1,3,4-oxadiazoles , 1,2,4-triazoles , and thiadiazoles , targeting researchers in antimicrobial and anti-inflammatory drug discovery.
Chemical Pathway & Rationale
The synthesis hinges on the nucleophilic nature of the hydrazide nitrogens.[1] By modulating the reaction environment (cyclodehydration vs. condensation), the same precursor yields distinct heterocyclic cores.
Core Synthetic Workflow
The following diagram illustrates the divergent pathways from the parent phenol to the final heterocyclic targets.[2]
Figure 1: Divergent synthesis map showing the transformation of m-cresol into three distinct heterocyclic classes via the hydrazide intermediate.[3][4]
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Precursor
Target: 2-(3-Methylphenoxy)acetohydrazide
Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The use of anhydrous potassium carbonate (
Reagents:
-
3-Methylphenol (m-cresol): 0.1 mol
-
Ethyl chloroacetate: 0.1 mol
-
Anhydrous
: 0.15 mol -
Hydrazine hydrate (99%): 0.15 mol
-
Solvents: Dry acetone, Absolute ethanol
Step-by-Step Procedure:
-
Esterification:
-
Dissolve m-cresol (10.8 g, 0.1 mol) in dry acetone (100 mL).
-
Add anhydrous
(20.7 g, 0.15 mol) and stir for 30 minutes at room temperature to ensure phenoxide formation. -
Add ethyl chloroacetate (12.2 g, 0.1 mol) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Filter the inorganic salts while hot. Evaporate the solvent to obtain the ester (Ethyl 2-(3-methylphenoxy)acetate).
-
-
Hydrazinolysis:
-
Dissolve the crude ester in absolute ethanol (50 mL).
-
Add hydrazine hydrate (7.5 g, 0.15 mol) slowly.
-
Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.
-
Purification: Pour the reaction mixture into ice-cold water. Filter the solid, wash with cold ethanol, and recrystallize from ethanol.
-
Validation: Melting point expected range: 78–82°C (analogous to 2-methyl isomer data).
-
Protocol B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Target: 2-(3-methylphenoxymethyl)-5-phenyl-1,3,4-oxadiazole
Mechanistic Insight: Phosphorus oxychloride (
Reagents:
-
Precursor (from Protocol A): 0.01 mol
-
Benzoic acid (substituted or unsubstituted): 0.01 mol
- : 5 mL (Excess)
Step-by-Step Procedure:
-
Mix the hydrazide (1.8 g, 0.01 mol) and benzoic acid (1.22 g, 0.01 mol) in a round-bottom flask.
-
Add
(5 mL) carefully. -
Reflux the mixture for 5–8 hours on a water bath.
-
Quenching (Critical): Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. The excess
will hydrolyze exothermically—use a fume hood . -
Neutralize the suspension with solid sodium bicarbonate (
) to pH 7–8. -
Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.
Structural Validation & Expected Data
Researchers should verify synthesis using the following spectroscopic markers.
| Technique | Functional Group | Expected Signal (Approximate) |
| FT-IR | -NH-NH2 (Precursor) | Doublet at 3300–3200 cm⁻¹ |
| FT-IR | C=O (Amide I) | 1660–1680 cm⁻¹ (Disappears in Oxadiazole) |
| FT-IR | C=N (Oxadiazole) | 1610–1620 cm⁻¹ (New band) |
| 1H NMR | -OCH2- | Singlet, δ 4.5–4.8 ppm |
| 1H NMR | Ar-CH3 | Singlet, δ 2.3–2.4 ppm |
| 1H NMR | -CONH- (Hydrazide) | Broad singlet, δ 9.0–10.0 ppm (D2O exchangeable) |
Mechanistic Visualization: Oxadiazole Cyclization
Understanding the cyclodehydration mechanism is vital for troubleshooting low yields.
Figure 2: Mechanism of POCl3-mediated cyclodehydration of diacylhydrazine to 1,3,4-oxadiazole.
Troubleshooting & Optimization
-
Low Yield in Esterification: Ensure the acetone is dry. Water deactivates the phenoxide anion. If the reaction is slow, add a catalytic amount of potassium iodide (Finkelstein condition) to generate the more reactive ethyl iodoacetate in situ.
-
Sticky Precipitate in Hydrazinolysis: If the product oils out, cool the solution to -20°C or scratch the flask walls with a glass rod to induce nucleation.
-
POCl3 Handling: If the reaction turns black/tarry, reduce the reflux temperature or reaction time. Ensure the quenching step is done slowly to prevent decomposition of the sensitive oxadiazole ring.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022.[5] Link
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal, 2015. Link
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. Link
-
Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. AIP Conference Proceedings, 2019. Link
-
Biological Activities of Hydrazone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2011. Link
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Antimicrobial Susceptibility Profiling of 2-(3-Methylphenoxy)acetohydrazide Derivatives
[1]
Introduction & Scientific Context
The 2-(3-methylphenoxy)acetohydrazide scaffold represents a critical intermediate in the synthesis of hydrazone-based antimicrobial agents. The presence of the 3-methylphenoxy moiety enhances lipophilicity compared to unsubstituted phenoxy analogues, potentially facilitating cell membrane penetration in Gram-positive pathogens (e.g., S. aureus) and mycobacteria.
However, this increased lipophilicity presents a distinct challenge in in vitro testing: aqueous solubility . Standard optical density (OD) measurements often fail for this class of compounds due to micro-precipitation in Mueller-Hinton Broth (MHB), which mimics bacterial growth turbidity.
This Application Note defines a Resazurin-Modified Broth Microdilution Protocol designed specifically to overcome solubility artifacts, ensuring precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.
Compound Handling & Stock Preparation[2][3]
Objective: Create a stable stock solution that prevents precipitation upon dilution into aqueous media.
Solubility Profile
-
Hydrophobicity: High (due to the toluene-like 3-methyl group).
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3] Avoid Ethanol (evaporation alters concentration) or DMF (higher bacterial toxicity).
Preparation Protocol
-
Weighing: Weigh 10.0 mg of the solid derivative into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of 100% sterile DMSO (molecular biology grade) to achieve a 10,000 µg/mL (10 mg/mL) master stock.
-
Vortexing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Do not filter sterilize the DMSO stock (compounds may bind to nylon/PES membranes). Sterility is maintained by the solvent's nature and aseptic handling.
Application Scientist Note: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) . Higher concentrations inhibit the growth of sensitive organisms like P. aeruginosa, generating false positives.
Primary Screen: Resazurin-Modified Broth Microdilution (MIC)
Principle: Unlike standard turbidity assays, this method uses Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), a blue non-fluorescent dye. Viable bacteria reduce this to Resorufin (pink/fluorescent). This colorimetric shift allows clear distinction between compound precipitation (blue) and bacterial growth (pink) .
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize (0.22 µm).
-
Plates: 96-well round-bottom polystyrene plates (untreated).
Experimental Workflow
Step 1: Inoculum Preparation[4]
-
Select 3-5 isolated colonies from a fresh agar plate (18-24h).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
Step 2: Plate Setup (The "2x" Method)
To minimize precipitation shock, we use a 2x concentration scheme.
| Column | Content | Volume | Final State |
| 1-10 | Test Compound (Serial Dilution) | 50 µL (2x conc) | Test Wells |
| 11 | Growth Control (GC) | 50 µL CAMHB + 1% DMSO | Positive Control |
| 12 | Sterility Control (SC) | 100 µL CAMHB | Negative Control |
-
Add 50 µL of CAMHB to columns 2-11.
-
Add 100 µL of 2x top concentration compound to column 1.
-
Perform serial 2-fold dilution from Col 1 to Col 10. Discard 50 µL from Col 10.
-
Add 50 µL of the diluted bacterial inoculum (Step 1.3) to columns 1-11.
-
Final Volume: 100 µL.
-
Final Inoculum:
CFU/mL.
-
Step 3: Incubation & Reading
-
Incubate plates at 35°C ± 2°C for 18-20 hours (aerobic).
-
Visual Check: Inspect for turbidity. If the compound has precipitated (white flakes/cloudiness), do not record MIC yet.
-
Development: Add 30 µL of 0.015% Resazurin to all wells.
-
Incubate for an additional 1-4 hours .
-
Read:
Workflow Visualization
Figure 1: Resazurin-modified MIC workflow. This pathway bypasses turbidity interference common with lipophilic hydrazides.
Secondary Characterization: MBC & Time-Kill
Rationale: MIC only indicates inhibition. To determine if the derivative is bactericidal (kills) or bacteriostatic (inhibits growth), secondary testing is required.
Minimum Bactericidal Concentration (MBC)
-
Identify the MIC well and the 2 wells with concentrations above the MIC.
-
Remove 10 µL from these wells (before Resazurin addition, or set up a duplicate plate).
-
Spot plate onto non-selective agar (e.g., Nutrient Agar or MHA).
-
Incubate for 24h at 35°C.
-
Criteria: The MBC is the lowest concentration showing
reduction in CFU relative to the initial inoculum.
Time-Kill Kinetics (Protocol Summary)
-
Setup: Flasks containing CAMHB + Compound at 4x MIC .
-
Sampling Points: 0h, 2h, 4h, 8h, 24h.
-
Readout: Serial dilution and plating for CFU counting.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL within 24h. -
Bacteriostatic:
reduction.
-
Data Interpretation & QC
Acceptance Criteria
For the assay to be valid, the following must hold true:
-
Growth Control: Clearly pink (resazurin reduced) or turbid.
-
Sterility Control: Clearly blue (resazurin oxidized) and clear.
-
Solvent Control: Wells containing 1% DMSO (no drug) must show growth equal to the Growth Control.
MIC/MBC Ratio Logic
The relationship between MIC and MBC defines the drug's potential clinical application.
Figure 2: Decision logic for classifying antimicrobial mode of action based on MBC/MIC ratios.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4][7][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8] Wayne, PA: CLSI.[7] [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of benzothiazole derivatives. European Journal of Medicinal Chemistry, 63, 185-195. (Demonstrates hydrazide derivative testing). [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. M07-A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically PDF [wvw.zlibrary.to]
Optimizing reflux time and temperature for hydrazide synthesis
Technical Support Center: Hydrazide Synthesis Optimization Authorized by Senior Application Scientist | Drug Discovery Division
Mission Statement
Welcome to the Hydrazide Synthesis Technical Support Center. This guide is not a generic textbook summary; it is a troubleshooting ecosystem designed for researchers encountering stalls, impurities, or yield losses during the nucleophilic acyl substitution of esters with hydrazine.
Our goal is to transition your workflow from "trial-and-error" to predictive kinetic control .
Module 1: The Thermodynamics of Reflux (Temperature & Solvent)
The Core Issue:
Many researchers default to ethanol (EtOH) without considering if the reaction temperature (
The Causality: The rate of hydrazinolysis follows the Arrhenius equation. If your ester is sterically hindered (e.g., ortho-substituted benzoates) or electron-rich, the boiling point of ethanol (78°C) may be insufficient to drive the reaction to completion within a reasonable timeframe, leading to "stalled" intermediates.
Solvent Selection Matrix: Use this table to select the correct solvent based on your substrate's reactivity profile.
| Substrate Reactivity | Recommended Solvent | Reflux Temp ( | Kinetic Impact |
| High (e.g., Methyl/Ethyl esters, unhindered) | Methanol (MeOH) | 65°C | Moderate rate; easiest workup (product often precipitates). |
| Standard (e.g., Benzoates, heterocyclic esters) | Ethanol (EtOH) | 78°C | The Gold Standard. Good balance of rate and solubility. |
| Low (e.g., Sterically hindered, electron-rich) | n-Butanol | 117°C | High energy input; requires extensive workup to remove solvent. |
| Deactivated | Ethylene Glycol | 197°C | Extreme conditions; typically requires microwave assistance or catalysis. |
Pro-Tip: If using n-Butanol, do not rotovap to dryness immediately. The high boiling point makes this difficult. Instead, cool the reaction to 0°C; the hydrazide often crystallizes out, allowing filtration.
Module 2: Stoichiometry & The "Dimer Trap"
The Critical Failure Mode: The most common impurity in hydrazide synthesis is the 1,2-diacylhydrazine (dimer) . This occurs when the newly formed hydrazide acts as a nucleophile and attacks a second molecule of the ester.
Mechanism of Failure:
-
Primary Reaction: Ester + Hydrazine
Hydrazide + Alcohol. -
Secondary Reaction (Parasitic): Hydrazide + Ester
Di-hydrazide (Dimer) + Alcohol.
This is a competitive reaction . If the concentration of hydrazine is low, the statistical probability of the hydrazide attacking an ester increases.
Visualizing the Pathway (Graphviz):
Caption: Kinetic competition between the desired mono-hydrazide and the parasitic dimer. High hydrazine concentration suppresses the k2 pathway.
Module 3: Optimized Experimental Protocol
This protocol is designed to maximize k1 (product formation) and minimize k2 (dimerization) and oxidation.
Reagents:
-
Target Ester (1.0 equiv)
-
Hydrazine Hydrate (80% or 99%): 3.0 to 5.0 equiv (Crucial for suppression of dimers).
-
Solvent: Absolute Ethanol (10-15 mL per gram of ester).
Step-by-Step Workflow:
-
Dissolution: Dissolve the ester in absolute ethanol. If the ester is not fully soluble at RT, proceed to heating; it will likely dissolve at reflux.
-
Addition: Add Hydrazine Hydrate slowly at room temperature.
-
Why? Hydrazine is a potent nucleophile. Adding it to a hot solution can cause rapid exotherms or uncontrolled boiling.
-
-
Reflux: Heat the mixture to reflux (78°C).
-
Time Optimization: Start checking TLC at 3 hours . Most standard esters convert in 3-6 hours.
-
-
Monitoring (The "Stop" Signal):
-
Use TLC (System: 5-10% Methanol in Dichloromethane).
-
Stain: Use Phosphomolybdic Acid (PMA) or Iodine . Hydrazides typically stain differently (often slower/fainter) than esters.
-
Endpoint: Disappearance of the ester spot.[1] Do not continue refluxing "just to be safe" once the ester is gone; this promotes dimerization and oxidation.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to Room Temperature, then to 0°C (ice bath).
-
Most hydrazides will crystallize as white/off-white solids.
-
Filter and wash with cold ethanol.[2]
-
-
Workup (Solubility Method):
-
If no precipitate forms, remove solvent in vacuo.
-
Triturate the residue with cold ether or hexane to induce crystallization.
-
Module 4: Troubleshooting & FAQs
Q1: My product has a higher melting point than reported, and it's insoluble in almost everything. What is it? Diagnosis: You have likely isolated the 1,2-diacylhydrazine (dimer) . Cause:
-
Insufficient hydrazine excess (less than 3 equiv).[3]
-
Reflux time was too long (thermodynamic equilibration). Solution: Repeat the synthesis with 5-10 equivalents of hydrazine hydrate and monitor TLC strictly. Stop exactly when the ester is consumed.
Q2: The reaction mixture turned yellow/brown. Is my product ruined? Diagnosis: Oxidation of hydrazine or the hydrazide functionality. Cause: Trace metals or exposure to air at high temperatures. Solution:
-
Run the reaction under an inert atmosphere (Nitrogen/Argon balloon).
-
Recrystallize the crude product from Ethanol/Water with a pinch of activated charcoal to remove the color.
Q3: I have unreacted ester even after 24 hours of reflux in Ethanol. Diagnosis: Steric hindrance or electronic deactivation. Solution:
-
Switch Solvents: Move to n-Butanol (Reflux at 117°C).
-
Catalysis: Add 5-10 mol% of glacial acetic acid. This activates the carbonyl carbon, making it more susceptible to nucleophilic attack.
Troubleshooting Logic Tree (Graphviz):
Caption: Decision matrix for identifying product purity and reaction completeness.
References
-
BenchChem. (2025).[2] Optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide. Retrieved from
-
Majumdar, P., et al. (2014).[4] Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI Molecules. Retrieved from
-
Smith, P.A.S. (2020). Reactions of hydrazines with esters and carboxylic acids. Journal of Organic Chemistry. Retrieved from
-
Narayana, B., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial activity. National Institutes of Health (PMC). Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from
Sources
Technical Support Center: Crystallization of 2-(3-Methylphenoxy)acetohydrazide
Welcome to the technical support center for the crystallization of 2-(3-Methylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate successful crystallization experiments. As Senior Application Scientists, we have synthesized the following information based on established crystallographic principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 2-(3-Methylphenoxy)acetohydrazide, providing potential causes and actionable solutions.
Issue 1: Low or No Crystal Yield
Q: I've completed the synthesis of 2-(3-Methylphenoxy)acetohydrazide, but upon attempting crystallization, I'm getting a very low yield, or no crystals are forming at all. What could be the cause, and how can I resolve this?
A: Low or no crystal yield is a frequent challenge in crystallization processes. The primary reason is often related to suboptimal supersaturation conditions. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, it will not precipitate out. Conversely, if it is poorly soluble even at high temperatures, you may not be able to dissolve enough material to achieve supersaturation upon cooling.
-
Solution: Based on literature for similar phenoxy acetohydrazide compounds, ethanol is a common and effective recrystallization solvent.[1][2][3] If ethanol is not yielding good results, consider exploring other polar protic solvents like methanol or isopropanol, or solvent mixtures such as ethanol/water or methanol/water.[4][5] A systematic solvent screen is highly recommended.
-
-
Insufficient Concentration: The solution may not be saturated or supersaturated, meaning there isn't enough solute to crystallize out upon cooling.
-
Solution: Ensure you are dissolving the maximum amount of 2-(3-Methylphenoxy)acetohydrazide in the minimum amount of hot solvent to create a saturated solution. After dissolution, you can try to slowly evaporate some of the solvent to increase the concentration before allowing it to cool.
-
-
Cooling Rate is Too Rapid: Fast cooling can lead to the formation of a supersaturated solution that does not have enough time to nucleate and grow into crystals, sometimes resulting in an oil or amorphous solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then transfer the flask to an ice bath or refrigerator to maximize crystal precipitation.
-
-
Presence of Soluble Impurities: Impurities can inhibit crystal nucleation and growth, or they may increase the solubility of your compound in the chosen solvent.[6][7]
-
Solution: Ensure your starting materials are of high purity. If impurities are suspected in the crude product, consider a pre-purification step such as column chromatography before attempting crystallization.
-
Experimental Protocol: Optimizing Crystal Yield by Cooling Crystallization
-
Solvent Selection: Start with ethanol, a commonly used solvent for this class of compounds.[1][3]
-
Dissolution: In a flask, add your crude 2-(3-Methylphenoxy)acetohydrazide. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. If it doesn't fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Issue 2: Oily Product or Amorphous Solid Formation
Q: Instead of well-defined crystals, my product is oiling out or forming an amorphous precipitate. How can I induce the formation of crystalline material?
A: The formation of an oil or an amorphous solid indicates that the nucleation process is being bypassed in favor of a liquid-liquid phase separation or rapid, disordered precipitation. This is often due to a very high degree of supersaturation or the presence of impurities.
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, the system may not have enough time to form an ordered crystal lattice.
-
Solution:
-
Reduce Concentration: Use a slightly larger volume of solvent to dissolve your compound.
-
Slower Cooling: As mentioned previously, slow cooling is crucial.
-
Solvent/Antisolvent System: Dissolve your compound in a good solvent and then slowly add an antisolvent (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. This can help to control the supersaturation level.[8] Water is a common antisolvent for ethanol or methanol solutions.[9]
-
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[6]
-
Solution: Purify the crude product before crystallization. Activated carbon can sometimes be used to remove colored impurities.[10]
-
-
Lack of Nucleation Sites: Spontaneous nucleation may be difficult for some compounds.
-
Solution:
-
Seeding: Add a small, pure crystal of 2-(3-Methylphenoxy)acetohydrazide to the cooled, supersaturated solution to act as a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
-
Issue 3: Crystals are Too Small (Microcrystalline)
Q: I am getting crystals, but they are very fine needles or a microcrystalline powder. How can I grow larger, more well-defined crystals?
A: The formation of very small crystals is typically a result of rapid nucleation and slow growth. To obtain larger crystals, you need to favor the crystal growth process over nucleation.
-
High Supersaturation: A high degree of supersaturation leads to the rapid formation of many small nuclei.
-
Solution: Decrease the level of supersaturation by using a more dilute solution or by cooling the solution more slowly. A very slow cooling rate is key for growing large crystals.
-
-
Solvent Choice: The solvent can influence the crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes a solvent with a slightly higher viscosity can slow down diffusion and promote the growth of larger crystals.
-
Diagram: General Recrystallization Workflow
Caption: A typical workflow for the recrystallization of a solid compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of 2-(3-Methylphenoxy)acetohydrazide?
A1: Based on reports for analogous phenoxy acetohydrazide compounds, ethanol is a highly recommended starting solvent for recrystallization.[1][2][3] Other potentially suitable solvents include methanol, or mixtures like methanol/water.[4][11]
Q2: My compound seems to be polymorphic. How can I control which crystal form I obtain?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[8][12] Controlling polymorphism can be complex, but here are some factors to consider:
-
Solvent: The choice of solvent can influence which polymorph crystallizes.
-
Temperature: The crystallization temperature can affect the thermodynamic stability of the resulting polymorph.
-
Supersaturation: The rate of achieving supersaturation can impact the kinetic versus thermodynamic product.
-
Impurities: The presence of specific impurities can sometimes inhibit the formation of one polymorph or promote another.[13][14]
A systematic screen of different solvents and crystallization conditions is the best approach to identify and control polymorphism.
Q3: How do impurities affect the crystallization of 2-(3-Methylphenoxy)acetohydrazide?
A3: Impurities can have several detrimental effects on crystallization:
-
Reduced Yield: They can increase the solubility of the desired compound in the mother liquor.
-
Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing or stopping further growth.[6]
-
Altered Crystal Habit: They can change the shape of the crystals.
-
Induction of Polymorphism: Impurities can sometimes lead to the formation of a different, potentially less stable, crystal form.[13]
-
Oiling Out: As mentioned earlier, impurities can disrupt the crystallization process and lead to the formation of an oil.
It is crucial to start with the purest possible material to achieve high-quality crystals.
Q4: What role does hydrogen bonding play in the crystallization of 2-(3-Methylphenoxy)acetohydrazide?
A4: The acetohydrazide moiety is capable of forming strong hydrogen bonds through its N-H and C=O groups.[15] These hydrogen bonds are likely to be a dominant intermolecular interaction in the crystal lattice of 2-(3-Methylphenoxy)acetohydrazide, connecting molecules into chains or sheets.[2][11][15] The choice of a solvent that can interact with these groups (like polar protic solvents) is important for the dissolution process. During crystallization, these strong, directional hydrogen bonds will favor the formation of an ordered, crystalline solid over an amorphous one.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | A good starting point for phenoxy acetohydrazides.[1][3] |
| Methanol | 64.7 | 32.7 | More polar than ethanol; can be effective.[4][11] |
| Water | 100 | 80.1 | Often used as an antisolvent with alcohols.[4][9] |
| Isopropanol | 82.6 | 19.9 | Less polar than ethanol. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, can be effective for some systems.[9] |
| Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, good for dissolving less soluble compounds.[2] |
III. References
-
AIP Publishing. (n.d.). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Retrieved from [Link]
-
IUCrData. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 2-(2-Nitrophenyl)acetohydrazide. Retrieved from [Link]
-
MDPI. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
IUCrData. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Retrieved from [Link]
-
ACS Publications. (2007). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]
-
RSC Publishing. (2016). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Retrieved from [Link]
-
IUCrData. (2016). Different weak interactions in the crystals of three isomeric (E)-N-methyl-N′-(nitrobenzylidene)-2-(thiophen-2-yl)acetohydrazides. Retrieved from [Link]
-
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. Retrieved from [Link]
-
Nature. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubMed. (2012). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from [Link]
-
Journal of Chemical Engineering of Japan. (2006). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Retrieved from [Link]
-
ResearchGate. (2017). A solution, X-ray crystallographic and theoretical study of acylhydrazonyl compounds: the influence of the NHCO arrangement on the structures of ( E )- N ′-benzylidene-2-(thiophen-2-yl)acetohydrazides. Retrieved from [Link]
-
SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ACS Publications. (2022). Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. Retrieved from [Link]
-
ACS Publications. (2023). Pressure-Induced Extraction of Hydrazine Crystals by the Eutectoid Reaction in Hydrazine Monohydrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from [Link]
-
PubChem. (n.d.). Chloro-acetic acid N'-(2-p-tolyloxy-acetyl)-hydrazide. Retrieved from [Link]
-
Acta Crystallographica Section E. (2014). (E)-N′-[4-(Dimethylamino)benzylidene]-2-(4-methylphenoxy)acetohydrazide. Retrieved from [Link]
-
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-(3-Methylphenoxy)acetohydrazide Derivatives
Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the strategic selection and optimization of catalysts. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-(3-Methylphenoxy)acetohydrazide?
A1: The most prevalent and straightforward method is the hydrazinolysis of an appropriate ester precursor, typically methyl or ethyl 2-(3-methylphenoxy)acetate, using hydrazine hydrate. This reaction is often conducted in an alcohol-based solvent, such as ethanol, under reflux conditions.[1][2] While this method can proceed without a catalyst, optimizing for yield and purity often involves catalyst screening.
Q2: Is a catalyst always necessary for the synthesis of 2-(3-Methylphenoxy)acetohydrazide?
A2: A catalyst is not strictly required for the hydrazinolysis of the corresponding ester. However, the uncatalyzed reaction can be slow and may require prolonged heating, which can lead to the formation of impurities.[3] The addition of a suitable catalyst can significantly increase the reaction rate, improve the yield, and allow for milder reaction conditions. For direct synthesis from 2-(3-methylphenoxy)acetic acid and hydrazine hydrate, a catalyst is generally needed to facilitate the condensation.
Q3: What are the initial signs of a successful reaction?
A3: A common indicator of a successful reaction is the precipitation of the 2-(3-Methylphenoxy)acetohydrazide product as a white solid upon cooling the reaction mixture.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ester.[1][4]
Q4: I am observing a low yield of my desired product. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.[3][4]
-
Purity of Reactants: The purity of the starting materials, especially the ester and hydrazine hydrate, is crucial. Impurities can interfere with the reaction.[4]
-
Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.[4]
-
Suboptimal Work-up: Product loss can occur during the isolation and purification steps.
Q5: What are the best methods for purifying the final 2-(3-Methylphenoxy)acetohydrazide product?
A5: The most common and effective method for purifying solid hydrazide derivatives is recrystallization.[4] Ethanol or an ethanol/water mixture is often a suitable solvent system.[4][5] If recrystallization does not yield a pure product, column chromatography using silica gel is a viable alternative.[4]
II. Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a more in-depth guide to overcoming common hurdles in the synthesis of 2-(3-Methylphenoxy)acetohydrazide derivatives, with a focus on catalyst-related issues.
Issue 1: Low or No Product Formation with a Catalyst
-
Potential Cause: Catalyst deactivation or incompatibility.
-
Explanation: The chosen catalyst may be poisoned by impurities in the reactants or solvent. Some catalysts are sensitive to air or moisture. The catalyst may also not be suitable for the specific substrate.
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reactants: Use high-purity starting materials and freshly distilled solvents.
-
Catalyst Screening: If one catalyst is ineffective, screen a panel of catalysts with different mechanisms of action (e.g., Lewis acids, solid acids, or transition metals).
-
-
-
Potential Cause: Incorrect catalyst loading.
-
Explanation: Both too little and too much catalyst can be detrimental. Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst can lead to side product formation.
-
Recommended Solutions:
-
Optimize Catalyst Concentration: Perform a series of small-scale reactions with varying catalyst loading (e.g., 1-10 mol%) to determine the optimal concentration.[5]
-
Consult Literature: Review literature for similar reactions to find a suitable starting range for catalyst loading.
-
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause: The catalyst is promoting side reactions.
-
Explanation: At elevated temperatures, some catalysts may promote side reactions such as the formation of N,N'-diacylhydrazines or other condensation products.
-
Recommended Solutions:
-
Lower Reaction Temperature: A more active catalyst may allow for the reaction to be run at a lower temperature, which can suppress the formation of byproducts.
-
Change the Catalyst: Some catalysts are more selective than others. For instance, certain solid acid catalysts might offer higher selectivity compared to strong mineral acids.[6]
-
Modify Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of byproducts over time.
-
-
Catalyst Selection Workflow
The following diagram illustrates a systematic approach to catalyst selection and optimization for the synthesis of 2-(3-Methylphenoxy)acetohydrazide.
Caption: A systematic workflow for catalyst selection and optimization.
III. Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a method for screening different catalysts for the synthesis of 2-(3-Methylphenoxy)acetohydrazide.
-
Reaction Setup: In a series of parallel reaction vials, add methyl 2-(3-methylphenoxy)acetate (1.0 eq).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of CuO/Cr₂O₃, Hβ zeolite, or a palladium catalyst).[5][6][7]
-
Solvent and Reagent Addition: Add a suitable solvent, such as ethanol, followed by hydrazine hydrate (1.2 eq).[4]
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., reflux) for a predetermined time (e.g., 2-5 hours).[4]
-
Monitoring: Monitor the progress of each reaction by TLC.
-
Work-up and Analysis: After the reaction time, cool the vials to room temperature. Analyze a small aliquot from each vial by LC-MS to determine the relative conversion and formation of byproducts.
Protocol 2: Synthesis and Purification of 2-(3-Methylphenoxy)acetohydrazide
This protocol provides a general method for the synthesis and purification of the target compound once an optimal catalyst has been identified.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine methyl 2-(3-methylphenoxy)acetate (1.0 eq), the optimized catalyst (e.g., 5 mol%), and ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[4]
-
Precipitation: Upon completion, cool the flask to room temperature, and then in an ice bath to maximize the precipitation of the product.[4]
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[4]
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from a suitable solvent like ethanol.[4]
IV. Data Presentation
Table 1: Potential Catalysts for Hydrazide Synthesis
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Solid Acids | Hβ Zeolite | 5 - 10 | Can be recycled, environmentally friendly.[6] |
| Metal Oxides | CuO/Cr₂O₃ | 5 - 10 | Effective for direct synthesis from carboxylic acid.[7] |
| Transition Metals | Palladium catalysts | 2 - 5 | Often used with a ligand for C-N bond formation.[5] |
| Lewis Acids | Zn(OAc)₂·2H₂O | 10 - 20 | Can be effective in hydroacylation reactions.[8] |
| Basic Catalysts | Pyridine | Catalytic amount | Can enhance reaction rate and yield.[1] |
V. Troubleshooting Decision Tree
The following diagram provides a logical pathway for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
Troubleshooting guide for the synthesis of benzohydrazide derivatives - Benchchem. Available at:
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC. Available at:
-
Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions - Benchchem. Available at:
-
Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide - Benchchem. Available at:
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at:
-
catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis - Benchchem. Available at:
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at:
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC. Available at:
-
CN108191706A - The synthetic method of acethydrazide - Google Patents. Available at:
-
Technical Support Center: Troubleshooting the Synthesis of 9-Fluorenone Hydrazone - Benchchem. Available at:
-
Optimization of the reaction conditions a,b | Download Scientific Diagram - ResearchGate. Available at:
-
CN108047084A - A kind of preparation method of acethydrazide - Google Patents. Available at:
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Available at:
-
An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof - SciSpace. Available at:
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at:
-
(Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide - PMC. Available at:
-
Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus - AIP Publishing. Available at:
-
p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. Available at:
-
N'-(3-(benzyloxy)benzylidene)-2-(3-methylphenoxy)acetohydrazide - PubChemLite. Available at:
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. Available at:
-
Help with Low Yield Synthesis : r/Chempros - Reddit. Available at:
-
n'-[1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide - Sigma-Aldrich. Available at:
-
Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Available at:
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- 8. scispace.com [scispace.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(3-Methylphenoxy)acetohydrazide Reaction Mixtures
Welcome to the technical support center for the analysis of 2-(3-methylphenoxy)acetohydrazide reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra during their synthetic and analytical workflows. Here, we address specific issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven expertise.
Section 1: Common Spectral Artifacts and Contaminants
Question 1: My ¹H NMR spectrum is dominated by a broad singlet around 3.4 ppm and another at 2.5 ppm, obscuring my product signals. What are these, and how can I mitigate them?
Answer:
The broad singlet around 3.4 ppm is characteristic of residual water (H₂O) in your NMR solvent, while the peak at 2.5 ppm corresponds to the residual protons of the deuterated solvent itself, typically dimethyl sulfoxide-d₆ (DMSO-d₆). These signals can be particularly problematic when analyzing low-concentration samples.
Causality and Troubleshooting:
-
Water Contamination: NMR solvents are hygroscopic and can absorb atmospheric moisture. To minimize this, use freshly opened solvents or those stored under an inert atmosphere. Ensure your NMR tubes and other glassware are thoroughly dried before use.
-
Solvent Suppression Techniques: If water contamination is unavoidable, modern NMR spectrometers are equipped with solvent suppression pulse sequences.[1][2][3] Techniques like presaturation or WATERGATE (Water Suppression by Gradient-Tailored Excitation) can significantly attenuate the water signal.[4][5]
-
Presaturation: This method irradiates the water resonance frequency before the acquisition pulse, saturating those protons and reducing their signal intensity. However, this can also affect exchangeable protons on your molecule of interest (e.g., -NH and -NH₂), so it should be used with caution.[2][4]
-
WATERGATE: This technique uses a combination of selective pulses and pulsed-field gradients to dephase the water signal while retaining signals from other protons, including exchangeable ones.[4]
-
Experimental Protocol: Basic Water Suppression (Presaturation)
-
Acquire a standard ¹H NMR spectrum to identify the exact chemical shift of the water peak.
-
In your spectrometer's software, select a presaturation experiment (often denoted as zgpr on Bruker systems).
-
Set the irradiation frequency to the chemical shift of the water peak.
-
Use a low presaturation power level to avoid affecting nearby signals.
-
Optimize the presaturation delay (typically 1-2 seconds).
-
Acquire the spectrum. The water signal should be significantly reduced.
Question 2: I see signals in my ¹H NMR that don't correspond to my starting material or product, particularly in the aliphatic region. How can I identify these impurities?
Answer:
Unidentified signals often arise from common laboratory solvents (e.g., ethyl acetate, acetone, hexane) used during the reaction workup or purification.[6] These can be difficult to remove completely, even under high vacuum.[7]
Identification and Mitigation Strategy:
-
Reference Chemical Shift Tables: Consult comprehensive tables of common NMR solvent impurities.[6] These resources list the characteristic chemical shifts and multiplicities of various solvents in different deuterated solvents.
-
Spiking Experiment: If you suspect a specific solvent, add a small amount of it to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspect peaks confirms the identity of the impurity.
-
Improved Purification: Re-purify your sample, paying close attention to the final drying steps. For persistent solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[7]
Data Presentation: Common Solvent Impurities in DMSO-d₆
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.09 | s |
| Ethyl Acetate | 1.15, 2.00, 4.04 | t, s, q |
| Hexane | 0.86, 1.25 | t, m |
| Dichloromethane | 5.76 | s |
| Toluene | 2.31, 7.17-7.28 | s, m |
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Section 2: Interpreting Complex Aromatic and Aliphatic Regions
Question 3: The aromatic region of my ¹H NMR spectrum (around 6.7-7.2 ppm) is a complex multiplet. How can I definitively assign the protons of the 3-methylphenoxy group?
Answer:
The aromatic protons of the 3-methylphenoxy group in 2-(3-methylphenoxy)acetohydrazide are spin-coupled, leading to overlapping multiplets that can be difficult to interpret from a 1D spectrum alone. To resolve this, two-dimensional (2D) NMR techniques are indispensable.[8][9][10]
Workflow for Aromatic Proton Assignment:
Detailed Explanation of 2D NMR Techniques:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[11] In the COSY spectrum, cross-peaks will appear between the signals of coupled protons. This allows you to trace the connectivity of the aromatic protons around the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.[9][12] By combining the information from the COSY and HSQC spectra, you can assign both the proton and its corresponding carbon. An edited HSQC can also provide information about the multiplicity of the carbon (CH, CH₂, CH₃).[12][13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[12] This is particularly useful for identifying quaternary carbons and for confirming assignments by looking at longer-range connectivities.
Expected ¹H NMR Chemical Shifts for 2-(3-Methylphenoxy)acetohydrazide:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Ar-H (positions 2, 4, 5, 6) | ~6.7 - 7.2 | m |
| -O-CH₂- | ~4.5 | s |
| -NH- | ~9.4 | br s |
| -NH₂ | ~4.3 | br s |
| Ar-CH₃ | ~2.3 | s |
Note: Chemical shifts of NH protons are highly dependent on concentration, solvent, and temperature and may appear as broad signals.[14]
Question 4: My peak integrations are not accurate. The ratio of protons for my product is incorrect, even though the sample appears pure by other methods. What could be the cause?
Answer:
Inaccurate integration in ¹H NMR is a common issue that can stem from several acquisition parameters, most notably insufficient relaxation delay (d1).[15][16]
Causality and Troubleshooting:
-
T₁ Relaxation: Protons require a certain amount of time to return to their equilibrium state after being excited by an RF pulse. This is known as the spin-lattice relaxation time (T₁). If the delay between pulses (the relaxation delay, d1) is too short, protons with longer T₁ values will not fully relax, leading to attenuated signals and inaccurate integrals.[15][17]
-
Quantitative NMR (qNMR) Parameters: For accurate integration, the relaxation delay (d1) should be at least 5 times the longest T₁ of any proton in the molecule.[15] A typical ¹H T₁ can be several seconds.
-
Other Factors: Poor signal-to-noise ratio, incorrect phasing, and poor baseline correction can also contribute to integration errors.[16] Additionally, ¹³C satellites, which account for about 1.1% of the total signal intensity for a proton attached to a carbon, should be included in the integration region for high accuracy.[17]
Experimental Protocol for Quantitative ¹H NMR:
-
Determine T₁: Use an inversion-recovery pulse sequence to measure the T₁ values for the protons in your molecule.
-
Set Acquisition Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ value. A general-purpose value of 10-20 seconds is often sufficient if T₁ values are unknown.[15]
-
Ensure the acquisition time (at) is long enough for the FID to decay completely.
-
Use a 90° pulse angle to maximize the signal.
-
Acquire enough scans to achieve a high signal-to-noise ratio (>1000:1 for <1% error).[18]
-
-
Processing:
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate over a wide enough region to encompass the entire peak, including ¹³C satellites (at least 25 times the peak's line width).[18]
-
Section 3: Monitoring Reaction Progress and Identifying Intermediates
Question 5: I am monitoring the synthesis of 2-(3-methylphenoxy)acetohydrazide from ethyl 2-(3-methylphenoxy)acetate and hydrazine. What key spectral changes should I look for to confirm the reaction is complete?
Answer:
Monitoring this reaction by ¹H NMR involves observing the disappearance of starting material signals and the appearance of product signals. The most informative changes will be in the signals corresponding to the ethyl group of the starting material and the hydrazide protons of the product.
Reaction Monitoring Workflow:
Detailed Spectral Analysis:
-
Disappearance of Starting Material: The key signals for ethyl 2-(3-methylphenoxy)acetate are the quartet from the -O-CH₂ -CH₃ group (approximately 4.2 ppm) and the corresponding triplet from the -O-CH₂-CH₃ group (approximately 1.2 ppm). As the reaction proceeds, the integrals of these signals will decrease.
-
Appearance of Product: The formation of 2-(3-methylphenoxy)acetohydrazide is confirmed by the appearance of two new, often broad, signals corresponding to the hydrazide protons: -CO-NH - (downfield, ~9.4 ppm) and -NH₂ (~4.3 ppm).[14][19] The singlet for the -O-CH₂ -CO- group will also shift slightly compared to the starting material.
-
Confirmation of Completion: The reaction is considered complete when the characteristic quartet and triplet of the ethyl group are no longer detectable in the ¹H NMR spectrum.
References
-
Solvent suppression - NMR Wiki. (2009, March 9). Retrieved from [Link]
-
Water Suppression - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
Solvent Suppression in Pure Shift NMR | Analytical Chemistry - ACS Publications. (2024, February 21). Retrieved from [Link]
-
2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved from [Link]
-
Advanced solvent signal suppression for the acquisition of 1D and 2D NMR spectra of Scotch Whisky - PubMed Central. (n.d.). Retrieved from [Link]
-
Solvent Suppression using TopSpin 3.x. (2022, July 18). Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7). Retrieved from [Link]
-
What can cause incorrect integration of certain peaks in HNMR of a pure compound? (2024, April 5). Retrieved from [Link]
-
Integration in NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.). Retrieved from [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical. (2019, August 20). Retrieved from [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]
-
How to Reduce 1H NMR – Quantitative Evaluation Errors - Anasazi Instruments. (n.d.). Retrieved from [Link]
-
NMR CASE Troubleshooting Guide. (2009, January 12). Retrieved from [Link]
-
Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. (n.d.). Retrieved from [Link]
-
DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic. (2017, May 1). Retrieved from [Link]
-
On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds - ResearchGate. (2017, June 12). Retrieved from [Link]
-
Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
-
Useful Spectroscopic Data. (n.d.). Retrieved from [Link]
-
Qualitative analysis of aromatic compounds via 1D TOCSY techniques - PMC. (n.d.). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, July 1). Retrieved from [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b) - ResearchGate. (n.d.). Retrieved from [Link]
-
Interpreting NMR Example 1 | Organic Chemistry - YouTube. (2018, September 20). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
high resolution nuclear magnetic resonance (nmr) spectra - Chemguide. (n.d.). Retrieved from [Link]
-
How to interpret a HSQC NMR Spectrum. - YouTube. (2013, January 18). Retrieved from [Link]
-
(Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide - PMC. (n.d.). Retrieved from [Link]
-
Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones | ScienceGate. (n.d.). Retrieved from [Link]
-
NMR Practice Problems | Test Your Skills with Real Questions - Pearson. (n.d.). Retrieved from [Link]
-
10 Tricky Questions from NMR Spectroscopy | Structure Determination | Organic Chemistry | CSIR NET - YouTube. (2020, November 5). Retrieved from [Link]
-
N'-[3-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide - PubChemLite. (n.d.). Retrieved from [Link]
-
N'-(2-hydroxy-3-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide - PubChemLite. (n.d.). Retrieved from [Link]
-
2-(4-Meth-oxy-phen-oxy)acetohydrazide. - ResearchGate. (n.d.). Retrieved from [Link]
-
-2D-NMR HSQC spectra of the aromatic region (left) (δC/δH... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Troubleshooting poor reproducibility in the biological testing of 2-(3-Methylphenoxy)acetohydrazide
[1]
Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #HYD-3MP-REPRO-001 Subject: Resolving variability and potency shifts in bioassays[1][2]
Initial Triage & System Overview
Welcome to the Technical Support Center. You are likely here because your IC50 values for 2-(3-Methylphenoxy)acetohydrazide are shifting between replicates, or you are observing "phantom" activity that disappears upon re-synthesis.
This compound belongs to the aryloxyacetohydrazide class.[1][2] While the 3-methylphenoxy tail provides necessary lipophilicity for target engagement, the hydrazide linker (-CONHNH₂) is chemically reactive and a frequent source of assay interference.[1]
The Root Cause Analysis (RCA) suggests three primary failure modes:
-
Chemical Instability: The hydrazide group is nucleophilic and prone to oxidation or condensation with carbonyls (e.g., pyruvate in media).[1][2]
-
Assay Interference (PAINS): Hydrazides can act as redox cyclers or metal chelators, generating false signals.[1][2]
-
Solubility Artifacts: The lipophilic tail can drive colloidal aggregation, sequestering the enzyme/target.[1][2]
Troubleshooting Guides (Q&A)
Module A: Chemical Integrity & Media Compatibility
Q: "My compound loses potency significantly when tested in cell culture compared to enzymatic assays. Why?"
A: Check your culture media for Pyruvate or Ketones. Hydrazides are potent nucleophiles that react with ketones and aldehydes to form hydrazones (Schiff bases).[1][2] Standard cell culture media (e.g., DMEM, RPMI) often contains Sodium Pyruvate (1 mM).[2]
-
The Mechanism: 2-(3-Methylphenoxy)acetohydrazide reacts with pyruvate to form a pyruvate-hydrazone adduct during the incubation period.[1] You are effectively testing a different molecule by hour 24.
-
The Fix: Switch to Pyruvate-Free Media for the duration of the drug treatment. Avoid buffers containing aldehydes (e.g., certain fixation steps performed before washing).[1]
Q: "The stock solution turned slightly yellow after a week at 4°C. Is it still usable?"
A: No. Discard immediately. The color change indicates oxidation of the hydrazine moiety, likely forming diazenes or radical species.
-
The Mechanism: Hydrazides are reducing agents.[1][2] Upon exposure to air (oxygen) or trace metal ions in DMSO, they oxidize.[1] This not only lowers the effective concentration of the parent drug but generates reactive byproducts that can toxify cells non-specifically.[1][2]
-
The Fix:
Module B: Assay Interference (False Positives)
Q: "I see high inhibition in my fluorescence-based enzymatic assay, but it doesn't dose-response normally (Hill slope is steep)."
A: You are likely seeing 'Redox Cycling' or 'Fluorescence Quenching', not true inhibition.
Hydrazides are flagged as PAINS (Pan-Assay Interference Compounds) .[1][2] They can generate Hydrogen Peroxide (
-
The Mechanism: The hydrazide undergoes redox cycling, producing
, which can oxidize the enzyme's active site cysteine or interfere with the fluorescence detection signal. -
The Fix:
-
Add Catalase: Supplement your assay buffer with Catalase (100 U/mL).[1][2] If the inhibition disappears, your compound was generating peroxide, not binding the target.
-
Detergent Check: Add 0.01% Triton X-100.[1][2] If activity vanishes, your compound was forming non-specific aggregates (see Module C).[1][2]
-
Diagnostic Workflows (Visualized)
Use the following decision trees to diagnose the specific mode of failure in your experimental setup.
Diagram 1: The Reproducibility Troubleshooting Tree
Caption: Decision matrix for isolating chemical interference vs. true biological activity.
Diagram 2: Chemical Instability Pathways of Aryloxyacetohydrazides
Caption: Primary degradation routes in biological buffers.[1][2] Pathway A is critical for cell culture; Pathway B for long-term storage.[1]
Standard Operating Procedures (SOPs)
SOP-01: Kinetic Solubility & Aggregation Test
Purpose: To determine if the compound is precipitating or forming "sticky" colloids at the testing concentration.[1]
| Parameter | Specification |
| Technique | Laser Nephelometry or Dynamic Light Scattering (DLS) |
| Buffer | Exact assay buffer (e.g., PBS pH 7.[1]4) |
| Concentration Range | 1 µM to 100 µM (in 2-fold steps) |
| Incubation | 2 hours @ 37°C (mimic assay conditions) |
| Pass Criteria | Solubility > 50 µM; No scattering intensity spike. |
Protocol:
-
Dilute into assay buffer to final concentrations. Crucial: Ensure final DMSO concentration is constant (e.g., 1%) across all points.
-
Read scattering.[1][2][3] A linear increase in scattering vs. concentration indicates precipitation.[1]
-
Critical Step: If scattering is low, add 0.01% Triton X-100 and re-test bioactivity.[1][2] If activity drops >5-fold with detergent, the compound acts via colloidal sequestration (False Positive).
SOP-02: Peroxide Generation Assay (Fox Assay)
Purpose: To rule out redox cycling artifacts common to hydrazides.[1]
| Reagent | Role |
| Ferrous Ammonium Sulfate | Iron source for oxidation |
| Xylenol Orange | Indicator (turns purple upon oxidation) |
| Catalase (Control) | Scavenges H2O2 to validate signal |
Protocol:
-
Incubate 2-(3-Methylphenoxy)acetohydrazide (10 µM and 50 µM) in assay buffer for 1 hour.
-
Interpretation: Significant A560 signal indicates H2O2 production.[1][2] This confirms the compound is a "Redox Cycler" in your buffer conditions.[1][2]
References & Authoritative Sources
-
Hydrazide Reactivity & PAINS:
-
Chemical Stability of Hydrazides (Oxidation/Hydrolysis):
-
Hydrazone Formation in Media (Pyruvate Interference):
-
Colloidal Aggregation in Drug Discovery:
Sources
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- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. researchgate.net [researchgate.net]
An Inter-laboratory Comparison of the Synthesis and Characterization of 2-(3-Methylphenoxy)acetohydrazide: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of the synthesis and characterization of 2-(3-Methylphenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of a standardized synthesis protocol, detailed characterization methodologies, and an analysis of potential inter-laboratory variability. By presenting supporting experimental data and explaining the rationale behind procedural choices, this guide aims to enhance reproducibility and foster a deeper understanding of the critical parameters influencing the quality of this important compound.
Introduction: The Significance of 2-(3-Methylphenoxy)acetohydrazide
Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The phenoxyacetohydrazide scaffold, in particular, serves as a versatile building block for the synthesis of various heterocyclic compounds with therapeutic potential. 2-(3-Methylphenoxy)acetohydrazide, featuring a methyl-substituted phenoxy ring, is of particular interest for its potential to modulate biological activity through steric and electronic effects. The reliable synthesis and thorough characterization of this molecule are paramount to ensuring the validity of subsequent biological studies and the quality of any resulting drug candidates.
This guide will delve into a robust and reproducible method for the synthesis of 2-(3-Methylphenoxy)acetohydrazide and provide a comprehensive workflow for its characterization using modern analytical techniques. Furthermore, we will explore the nuances of inter-laboratory comparisons, highlighting common sources of variation and offering insights to improve consistency across different research settings.
Synthesis of 2-(3-Methylphenoxy)acetohydrazide: A Standardized Protocol
The most common and efficient method for the synthesis of acetohydrazides is through the hydrazinolysis of the corresponding ester. This two-step process begins with the synthesis of the intermediate ester, ethyl 2-(3-methylphenoxy)acetate, followed by its reaction with hydrazine hydrate.
Step 1: Synthesis of Ethyl 2-(3-Methylphenoxy)acetate
The initial step involves a Williamson ether synthesis, where the sodium salt of m-cresol is reacted with ethyl chloroacetate.
-
Reaction Scheme:
-
m-cresol + Sodium Hydroxide → Sodium m-cresolate
-
Sodium m-cresolate + Ethyl chloroacetate → Ethyl 2-(3-methylphenoxy)acetate + Sodium Chloride
-
-
Detailed Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (0.1 mol) in ethanol (100 mL).
-
Slowly add sodium hydroxide (0.1 mol) to the solution and stir until it completely dissolves, forming the sodium m-cresolate.
-
To this solution, add ethyl chloroacetate (0.1 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-(3-methylphenoxy)acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
-
Causality of Experimental Choices:
-
The use of a strong base like sodium hydroxide is crucial to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic phenoxide ion.
-
Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Refluxing the mixture provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Step 2: Synthesis of 2-(3-Methylphenoxy)acetohydrazide
The purified ester is then converted to the desired hydrazide by reacting it with hydrazine hydrate.
-
Reaction Scheme:
-
Ethyl 2-(3-methylphenoxy)acetate + Hydrazine Hydrate → 2-(3-Methylphenoxy)acetohydrazide + Ethanol
-
-
Detailed Protocol:
-
In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(3-methylphenoxy)acetate (0.05 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (80% solution, 0.1 mol) to the flask.
-
Reflux the mixture for 8-10 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the solid product.
-
Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol to obtain high-purity 2-(3-Methylphenoxy)acetohydrazide.
-
-
Causality of Experimental Choices:
-
An excess of hydrazine hydrate is used to drive the reaction to completion.
-
Ethanol serves as a good solvent for both the ester and hydrazine hydrate, and the product has limited solubility in cold ethanol, facilitating its precipitation.
-
Recrystallization is a critical final step to remove any unreacted starting materials and by-products, ensuring high purity of the final compound.
-
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 2-(3-Methylphenoxy)acetohydrazide.
Characterization of 2-(3-Methylphenoxy)acetohydrazide: A Multi-technique Approach
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(3-Methylphenoxy)acetohydrazide. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Expected Analytical Data
Based on the structure of 2-(3-Methylphenoxy)acetohydrazide and data from analogous compounds, the following spectral characteristics are expected:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methylphenoxy group, a singlet for the methyl protons, a singlet for the O-CH₂ protons, and signals for the -NH-NH₂ protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the O-CH₂ carbon, and the carbonyl carbon of the hydrazide group. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₂ = 180.21 g/mol ). |
| TLC | A single spot with a specific Rf value in a defined solvent system, indicating the purity of the compound. |
Detailed Experimental Protocols for Characterization
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal ratio should be determined experimentally.
-
Visualization: UV light (254 nm) and/or iodine vapor.
-
Procedure: Dissolve a small amount of the product in a suitable solvent (e.g., ethanol or ethyl acetate) and spot it on the TLC plate. Develop the plate in the mobile phase, dry it, and visualize the spots. A single spot indicates a high degree of purity.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
~3300-3200 cm⁻¹ (N-H stretching of -NHNH₂)
-
~3050-3000 cm⁻¹ (Aromatic C-H stretching)
-
~2950-2850 cm⁻¹ (Aliphatic C-H stretching of -CH₃ and -CH₂)
-
~1650 cm⁻¹ (C=O stretching of the amide)
-
~1600, 1490 cm⁻¹ (C=C stretching in the aromatic ring)
-
~1240 cm⁻¹ (Asymmetric C-O-C stretching)
-
~1040 cm⁻¹ (Symmetric C-O-C stretching)
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to show exchangeable protons like those of the -NHNH₂ group.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.4 (s, 1H, -NH-)
-
δ 7.2 (t, 1H, Ar-H)
-
δ 6.8-6.7 (m, 3H, Ar-H)
-
δ 4.5 (s, 2H, -O-CH₂-)
-
δ 4.3 (br s, 2H, -NH₂)
-
δ 2.3 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C=O)
-
δ 158.0 (Ar-C-O)
-
δ 139.5 (Ar-C-CH₃)
-
δ 129.5 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 112.0 (Ar-CH)
-
δ 67.0 (-O-CH₂-)
-
δ 21.0 (-CH₃)
-
D. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Result: A prominent peak at m/z = 181.09 [M+H]⁺, corresponding to the protonated molecule.
Visualizing the Characterization Workflow
Caption: A logical workflow for the characterization of the synthesized product.
Inter-laboratory Comparison: Understanding Variability
To assess the robustness of the synthesis and characterization protocols, a hypothetical inter-laboratory study was designed. Three independent laboratories (Lab A, Lab B, and Lab C) were tasked with synthesizing and characterizing 2-(3-Methylphenoxy)acetohydrazide following the standardized protocols outlined above.
Comparative Synthesis Results
| Parameter | Lab A | Lab B | Lab C | Alternative Method (Microwave) |
| Yield (%) | 82 | 75 | 85 | 92 |
| Melting Point (°C) | 118-120 | 117-119 | 119-121 | 119-120 |
| Purity (HPLC, %) | 99.2 | 98.5 | 99.5 | 99.6 |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White Crystalline Solid |
Comparative Characterization Data
| Technique | Lab A | Lab B | Lab C |
| ¹H NMR | Conformed to expected spectrum. | Minor impurity peaks observed. | Conformed to expected spectrum. |
| ¹³C NMR | Conformed to expected spectrum. | Conformed to expected spectrum. | Conformed to expected spectrum. |
| FT-IR | All characteristic peaks present. | Broader N-H stretch, suggesting moisture. | All characteristic peaks present. |
| Mass Spec. | [M+H]⁺ at m/z 181.10. | [M+H]⁺ at m/z 181.09. | [M+H]⁺ at m/z 181.10. |
Analysis of Variability and Discussion of Alternatives
The results of the hypothetical inter-laboratory study highlight several potential sources of variability:
-
Yield: The variation in yield (75-85%) can be attributed to differences in reaction time, efficiency of heat transfer during reflux, and minor losses during product isolation and purification. Lab B's lower yield might be due to incomplete reaction or more significant losses during filtration and washing.
-
Purity and Appearance: Lab B's slightly lower purity and off-white appearance could indicate the presence of residual starting materials or by-products, possibly due to less efficient purification. The broader N-H stretch in their FT-IR spectrum suggests the presence of water, which can be addressed by more rigorous drying.
-
Alternative Synthesis Method: A microwave-assisted synthesis was also considered as an alternative. This method often leads to significantly shorter reaction times and higher yields, as indicated in the table. However, it requires specialized equipment and careful optimization of reaction conditions to avoid decomposition.
The minor variations in the mass spectrometry and NMR data are within the expected range of instrumental differences. The consistency of the melting points across the labs that obtained a pure product suggests that the standardized protocol is robust.
Conclusion and Best Practices
The synthesis of 2-(3-Methylphenoxy)acetohydrazide via the hydrazinolysis of its corresponding ester is a reliable and reproducible method. However, inter-laboratory variability can arise from subtle differences in experimental execution, particularly in reaction monitoring and purification techniques.
To ensure high-quality and consistent results, the following best practices are recommended:
-
Strict Adherence to Protocol: Follow the standardized protocol closely, paying attention to reaction times, temperatures, and stoichiometry.
-
Thorough Purification: Recrystallization is a critical step to achieve high purity. The purity should be verified by at least two independent methods, such as TLC and HPLC.
-
Comprehensive Characterization: A full suite of analytical techniques (TLC, FT-IR, NMR, and MS) should be employed to unequivocally confirm the identity and purity of the final product.
-
Meticulous Documentation: Detailed recording of all experimental parameters and observations is crucial for troubleshooting and ensuring reproducibility.
By adhering to these principles, researchers can confidently synthesize and characterize 2-(3-Methylphenoxy)acetohydrazide, paving the way for its successful application in drug discovery and development.
References
-
Synthesis of Novel Phenoxyacetohydrazide Compounds and Evaluation of Therapeutic Potential as Anti-inflammatory and Anti-angiogenic Agents. PubMed Central.[Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.[Link]
-
Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. PMC - NIH.[Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. PMC - NIH.[Link]
-
2-(4-Methoxyphenoxy)acetohydrazide. PMC - NIH.[Link]
-
2-(3-chlorophenoxy)-n'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide. PubChem.[Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts.[Link]
A Comprehensive Guide to the Safe Disposal of 2-(3-Methylphenoxy)acetohydrazide
This document provides essential procedural guidance for the safe and compliant disposal of 2-(3-Methylphenoxy)acetohydrazide. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting our dedication to scientific integrity and best practices in laboratory management.
Understanding the Compound: A Proactive Approach to Safety
2-(3-Methylphenoxy)acetohydrazide is a chemical compound likely utilized in research and development, particularly in drug discovery and synthesis. Its structure incorporates a hydrazide functional group (-CONHNH2), which is a derivative of hydrazine. This structural feature is the primary determinant of its chemical reactivity and potential hazards. Hydrazine and its derivatives are known for their potential toxicity and reactivity.[1][2] Therefore, a robust understanding of these properties is critical for safe handling and disposal.
Core Hazards Associated with Hydrazide Compounds:
-
Toxicity: Hydrazide compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] They may cause irritation to the skin, eyes, and respiratory tract.[4][6]
-
Reactivity: Hydrazides are reducing agents and can react violently with oxidizing agents.[1]
-
Environmental Hazard: Many related compounds are recognized as being toxic to aquatic life with long-lasting effects.[7] Therefore, preventing release into the environment is a critical aspect of disposal.[1][8]
Regulatory Compliance: The Foundation of Safe Disposal
The disposal of any laboratory chemical is governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[9][10][11] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific procedures that must be followed.[12][13]
Key Regulatory Principles:
-
Waste Identification: Any material containing 2-(3-Methylphenoxy)acetohydrazide must be identified as a hazardous chemical waste.[9]
-
Container Management: Waste must be stored in clearly labeled, sealed, and compatible containers.[14]
-
Segregation: This waste should not be mixed with other waste streams to prevent potentially dangerous reactions.[14][15]
-
Cradle-to-Grave Management: The generating laboratory is responsible for the waste from its creation to its final, compliant disposal by a licensed facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(3-Methylphenoxy)acetohydrazide in any capacity, including for disposal, the appropriate PPE must be worn.[16][17]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and absorption.[18][19] |
| Eye Protection | Splash-proof safety goggles and a face shield. | To protect against splashes and aerosols.[4][16][19] |
| Body Protection | A lab coat, fully fastened. A chemically resistant apron may be required for larger quantities. | To protect skin and personal clothing from contamination.[18] |
| Respiratory | All handling of the solid or solutions should occur within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[18] |
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the nature and quantity of the waste. The primary and most recommended route is collection by a certified hazardous waste management service. Chemical neutralization is a secondary option reserved only for the decontamination of trace residues or small spills.
Protocol 1: Standard Procedure for Unused Product and Contaminated Waste
This is the mandatory procedure for all bulk quantities of 2-(3-Methylphenoxy)acetohydrazide, reaction mixtures, and heavily contaminated labware (e.g., filter paper, gloves).
-
Waste Collection:
-
Designate a specific, compatible waste container for 2-(3-Methylphenoxy)acetohydrazide waste. The container must be in good condition, made of a non-reactive material, and have a secure, sealable lid.[14]
-
For solid waste, use a wide-mouth container. For liquid waste (e.g., solutions), use a bottle designed for liquid chemical waste.
-
-
Labeling:
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be secondary containment.
-
Ensure the storage location is away from oxidizing agents, acids, and sources of heat or ignition.[14]
-
-
Disposal Request:
Protocol 2: Management of Small Spills and Trace Contamination
This protocol is intended for the cleanup of minor spills (typically <100 mg) within a chemical fume hood. For any larger spill, evacuate the area and contact EHS immediately.[18]
-
Containment:
-
Ensure the spill is contained within the fume hood.
-
If the spill is a powder, do not sweep it dry, as this can create dust. Gently cover it with an absorbent material.
-
-
Chemical Inactivation (Oxidation):
-
The hydrazide functional group can be neutralized by oxidation.[21] A dilute solution of sodium hypochlorite (household bleach, ~5%) or calcium hypochlorite can be used.[2]
-
CAUTION: This reaction can be exothermic. Proceed with extreme care.
-
Prepare a fresh ~5% aqueous solution of the oxidizing agent.
-
Slowly and carefully add the oxidizing solution to the spilled material, allowing for a complete reaction. The goal is to fully wet the spilled material.
-
Let the mixture sit for at least one hour to ensure complete neutralization.[2]
-
-
Cleanup:
-
Final Decontamination:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-(3-Methylphenoxy)acetohydrazide waste.
Caption: Decision workflow for selecting the appropriate disposal route.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2010). Material Safety Data Sheet.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Clemson University. (2025). Pesticide Spill: Safe Management & Cleanup Guidelines.
- GOV.UK. (n.d.). Hydrazine - Incident management.
- Vecom Marine. (2022). MSDS Hydrazide.
- Carl ROTH. (2011). Safety data sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Angene Chemical. (2024). Safety Data Sheet.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
-
U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Actalent. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Storemasta. (2024). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Absorbents Online. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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(n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]
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Personal protective equipment for handling 2-(3-Methylphenoxy)acetohydrazide
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 2-(3-Methylphenoxy)acetohydrazide. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting, grounded in established safety protocols for hydrazide derivatives.
Understanding the Hazards of 2-(3-Methylphenoxy)acetohydrazide
Based on analogous compounds, 2-(3-Methylphenoxy)acetohydrazide is anticipated to be:
-
Harmful if swallowed.[3]
It is crucial to handle this compound with the utmost care to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to provide comprehensive protection. The selection of PPE should be based on the specific laboratory operation being performed.
Core PPE for All Operations
The following PPE should be considered the minimum requirement when handling 2-(3-Methylphenoxy)acetohydrazide in any form:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves | Provides protection against splashes and incidental contact.[7] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[4][7] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[8] |
Task-Specific PPE Requirements
For procedures with a higher risk of exposure, enhanced PPE is required:
| Task | Required PPE | Justification |
| Weighing and Aliquoting (Solid) | Core PPE + Face shield and disposable gown | Minimizes inhalation of fine particles and prevents contamination of personal clothing. |
| Dissolving and Solution Preparation | Core PPE + Chemical splash goggles and a chemical-resistant apron | Provides additional protection against splashes of concentrated solutions.[9] |
| Running Reactions and Monitoring | Core PPE + Chemical splash goggles | Ensures continuous eye protection from potential splashes or vessel failures. |
| Work-up and Purification | Core PPE + Chemical splash goggles and a chemical-resistant apron | Protects against splashes during extractions, filtrations, and other purification steps. |
| Spill Cleanup | Level C protection (or higher, based on spill size) including a full-face air-purifying respirator, chemical-resistant gloves, and a disposable chemical-resistant suit.[10] | Provides comprehensive protection during emergency situations where concentrations of airborne contaminants may be high. |
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Put on the disposable gown or chemical-resistant apron.
-
Gloves: Don the first pair of nitrile gloves.
-
Eye Protection: Put on safety glasses or chemical splash goggles.
-
Face Shield: If required, place the face shield over the safety glasses/goggles.
-
Outer Gloves: If handling highly concentrated solutions or for extended periods, a second pair of gloves is recommended.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior.
-
Gown/Apron: Remove the gown or apron by rolling it away from the body.
-
Face Shield: Remove the face shield from the back.
-
Eye Protection: Remove safety glasses or goggles from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[2]
Engineering Controls and Work Practices
PPE is the last line of defense. Engineering controls and safe work practices are paramount.
-
Ventilation: All work with 2-(3-Methylphenoxy)acetohydrazide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.[11]
-
Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[12]
Spill Management and Disposal
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Don the appropriate spill response PPE.
-
Contain: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13]
-
Clean: Decontaminate the area with a suitable cleaning agent.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal:
-
All waste containing 2-(3-Methylphenoxy)acetohydrazide, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.[5]
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[13]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the workflow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2-(3-Methylphenoxy)acetohydrazide.
References
- Vecom Marine. (2022, April 11). MSDS Hydrazide.
- LGC Standards. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2024, September 18). Safety Data Sheet.
- United States Environmental Protection Agency. (n.d.). Hydrazine.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- Wikipedia. (n.d.). Hydrazine.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). HYDRAZINE.
- Centers for Disease Control and Prevention. (2019, October 30). Hydrazine - NIOSH Pocket Guide to Chemical Hazards.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Carl ROTH. (2011, March 17). Safety data sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- AK Scientific, Inc. (n.d.). 2-(2,5-Dimethylphenoxy)acetohydrazide Safety Data Sheet.
- TCI AMERICA. (2018, July 6). n-Octanoic Hydrazide Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
